molecular formula C18H16N4 B1672188 Irtemazole CAS No. 115574-30-6

Irtemazole

Cat. No.: B1672188
CAS No.: 115574-30-6
M. Wt: 288.3 g/mol
InChI Key: DCGOMTSIZLGUOK-UHFFFAOYSA-N
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Description

MF C18-H16-N4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869596
Record name 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115574-30-6, 115576-85-7, 115576-86-8
Record name Irtemazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Irtemazole: A Technical Overview of its Uricosuric Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a benzimidazole derivative that was investigated for its uricosuric properties. Developed by Janssen LP, its clinical development was discontinued. This document provides a comprehensive technical overview of the available scientific literature on this compound's mechanism of action, focusing on its effects on uric acid homeostasis. While detailed molecular interactions were not extensively published, this guide synthesizes the known physiological and pharmacological data.

Core Mechanism of Action: Uricosuric Agent

This compound functions as a uricosuric agent, meaning it increases the renal excretion of uric acid, thereby lowering plasma uric acid concentrations.[1][2][3] This effect is achieved by modulating the transport of uric acid in the proximal tubules of the kidneys.[4]

The primary mechanism of uricosuric agents involves the inhibition of urate transporters responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[5] The key transporter in this process is the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells.[6][7][8] While direct inhibition of URAT1 by this compound has not been explicitly demonstrated in the available literature, its physiological effects are consistent with this mechanism. Other organic anion transporters (OATs) are also involved in the complex process of uric acid transport in the kidney.[9][10][11]

Pharmacodynamic Effects

Clinical studies in healthy, normouricemic subjects have demonstrated a rapid and dose-dependent uricosuric effect of this compound.

Effects on Plasma Uric Acid

Oral administration of this compound leads to a significant decrease in plasma uric acid levels. A single 50 mg dose resulted in a reduction of plasma uric acid to 53.5% of the baseline value within 6-12 hours.[1] The onset of this effect is rapid, with a decrease observed as early as 15 to 25 minutes after administration.[12] The D50 dose, which produces a half-maximal effect, was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.[3]

Effects on Renal Uric Acid Excretion and Clearance

This compound administration leads to a prompt increase in renal uric acid excretion and clearance.[1][12] Following a 50 mg oral dose, an increase in uric acid excretion was observed within 10 to 20 minutes, with the maximum excretion rate reached shortly thereafter.[12] Similarly, uric acid clearance increased significantly within 30 minutes of administration.[1] The uricosuric effect of this compound was observed to last for 7 to 24 hours.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on this compound.

Table 1: Pharmacodynamic Effects of a Single 50 mg Oral Dose of this compound in Healthy Subjects

ParameterOnset of EffectTime to Maximum EffectMaximum EffectReference
Plasma Uric Acid15-25 min6-12 h46.5% decrease[1][12]
Renal Uric Acid Excretion10-20 min15-55 min197.4 mg/h[12]
Uric Acid Clearance~30 min60 min78.4 ml/min[1][12]

Table 2: Dose-Dependent Decrease in Plasma Uric Acid with this compound

This compound DoseMaximal Decrease in Plasma Uric Acid (%)Reference
12.5 mgDose-related increase in uricosuric effect[3]
25 mgDose-related increase in uricosuric effect[3]
37.5 mgDose-related increase in uricosuric effect[3]
50 mg~46.5%[2][3]

Experimental Protocols

The clinical studies cited in this guide employed similar methodologies to assess the pharmacodynamics of this compound.

General Protocol for Clinical Pharmacodynamic Studies:

  • Subject Population: Healthy, normouricemic male volunteers.[1][3][12]

  • Study Design: Open-label, single-dose or dose-ranging studies.[1][3][12]

  • Drug Administration: Single oral doses of this compound (ranging from 12.5 mg to 50 mg) were administered.[1][3][12]

  • Sample Collection: Blood and urine samples were collected at baseline and at various time points following drug administration.[1][12]

  • Biochemical Analysis: Plasma and urine concentrations of uric acid were measured.[1][12]

  • Pharmacodynamic Parameters Calculated:

    • Plasma uric acid concentration over time.[1][12]

    • Renal uric acid excretion rate (mg/h).[1][12]

    • Uric acid clearance (ml/min).[1][12]

Visualizations

Signaling Pathway

The following diagram illustrates the generalized mechanism of action for a uricosuric agent like this compound in the renal proximal tubule. It depicts the inhibition of uric acid reabsorption, leading to increased excretion.

Irtemazole_Mechanism cluster_renal_tubule Renal Proximal Tubule cluster_outcome Physiological Outcome blood Bloodstream proximal_tubule_cell Proximal Tubule Cell blood->proximal_tubule_cell Uric Acid (Basolateral Transporters) decrease_plasma Decreased Plasma Uric Acid tubular_lumen Tubular Lumen (Urine) tubular_lumen->proximal_tubule_cell Uric Acid Reabsorption (URAT1) increase_excretion Increased Uric Acid Excretion in Urine proximal_tubule_cell->blood Uric Acid Efflux (Basolateral Transporters) proximal_tubule_cell->tubular_lumen Uric Acid Secretion (Apical Transporters) This compound This compound reabsorption reabsorption This compound->reabsorption Inhibition

Caption: Generalized mechanism of this compound as a uricosuric agent.

Experimental Workflow

The following diagram outlines the typical workflow for a clinical study investigating the pharmacodynamic effects of this compound.

Experimental_Workflow start Study Initiation subject_recruitment Recruitment of Healthy Normouricemic Subjects start->subject_recruitment baseline Baseline Sample Collection (Blood and Urine) subject_recruitment->baseline administration Oral Administration of this compound baseline->administration timed_sampling Timed Blood and Urine Sample Collection administration->timed_sampling analysis Biochemical Analysis (Uric Acid Concentration) timed_sampling->analysis data_analysis Pharmacodynamic Data Analysis analysis->data_analysis results Determination of Effects on Plasma Uric Acid, Excretion, and Clearance data_analysis->results end Study Conclusion results->end

Caption: Workflow for a clinical pharmacodynamic study of this compound.

Conclusion

This compound demonstrated clear uricosuric activity in clinical studies, characterized by a rapid onset and dose-dependent reduction in plasma uric acid levels and an increase in renal uric acid excretion. While the precise molecular target and the specifics of its interaction with renal urate transporters were not fully elucidated in the available literature, its pharmacological profile is consistent with the inhibition of uric acid reabsorption in the proximal tubules, a mechanism characteristic of other uricosuric agents. The discontinuation of its development means that a more detailed understanding of its mechanism at the molecular level is unlikely to be forthcoming. This guide provides a summary of the established knowledge based on the published clinical data.

References

Irtemazole: An Inquiry into Discontinued Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the initial clinical trial findings of Irtemazole have revealed a significant lack of publicly available data. The development of this compound, a compound initially investigated by Janssen LP, has been discontinued, resulting in a sparse and fragmented body of research that precludes the creation of an in-depth whitepaper as requested.

Initial searches for clinical trial data, mechanism of action, and experimental protocols for this compound have yielded minimal specific information. The available evidence suggests that the compound was studied for its uricosuric effect, the promotion of uric acid excretion. One study in six healthy, normouricaemic subjects indicated that this compound administered in doses ranging from 12.5 to 50 mg resulted in a maximal decrease in plasma uric acid of 46.5% after 8 to 12 hours. The uricosuric effect was observed to begin within the first 60 minutes after administration and lasted for 7 to 24 hours. A dose-dependent relationship was noted between 12.5 and 37.5 mg, with no significant additional effect observed at a 50 mg dose. The dose required to produce a half-maximal effect (D50) was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.

Beyond this single study, detailed information regarding the broader clinical development program, including comprehensive Phase I, II, or III trial results, specific experimental protocols, and the underlying mechanism of action or associated signaling pathways, is not available in the public domain. The discontinuation of its development has likely led to the limited dissemination of research findings.

Due to this scarcity of data, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed experimental methodologies, and visualizations of signaling pathways. The available information provides only a glimpse into a very specific pharmacological effect of this compound before its development was halted. Further investigation into the reasons for its discontinuation would be necessary to provide a more complete picture, but such information is not currently accessible through public records.

An In-depth Technical Guide on Irtemazole and its Role in Uric Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial searches for "Irtemazole" in the context of uric acid metabolism revealed a nuanced history. While the drug showed initial promise as a uricosuric agent, its development was discontinued. This guide synthesizes the available data on this compound, providing a technical overview of its mechanism, pharmacokinetics, and clinical effects on uric acid levels.

Core Mechanism of Action

This compound is a benzimidazole derivative that primarily functions as a uricosuric agent.[1] Its principal mechanism is to increase the renal excretion of uric acid.[1][2] This is achieved by inhibiting the reabsorption of uric acid in the proximal tubules of the kidney. The response of the kidney to this compound is notably rapid, with an onset of action observed within 10 to 20 minutes after oral administration.[2] This leads to a swift increase in both renal uric acid excretion and uric acid clearance.[1][2]

Pharmacokinetics and Metabolism

Following oral administration, this compound is absorbed and leads to a decrease in plasma uric acid levels within an hour.[1] In studies with repeated dosing, a constant plasma level of this compound and renal excretion were observed within 1 to 2 days of administration.[3] After discontinuation of the drug, it was no longer detectable in plasma and urine within 1 to 2 days.[3]

Quantitative Effects on Uric Acid Metabolism

The uricosuric effect of this compound is dose-dependent. Studies in healthy, normouricemic subjects have provided the following quantitative data:

DoseAverage Decrease in Plasma Uric AcidTime to Maximal DecreaseMaximal Renal Uric Acid ExcretionMaximal Uric Acid Clearance
50 mg (single dose)46.5%8 to 12 hours151 mg/h (after 60 min)56 ml/min (after 60 min)
12.5 mg - 37.5 mg (single dose)Dose-related increase in uricosuric effectNot specifiedNot specifiedNot specified
6.25 mg (twice daily for 7 days)20.4%Not specifiedNot specifiedNot specified
12.5 mg (twice daily for 7 days)22.7%Not specifiedNot specifiedNot specified
25 mg (twice daily for 7 days)42.0%Not specifiedNot specifiedNot specified
37.5 mg (twice daily for 7 days)45.7%Not specifiedNot specifiedNot specified

Data compiled from studies on normouricemic subjects.[3][4]

A single 50 mg dose resulted in plasma uric acid levels falling to 53.5% of the original value within 6-12 hours.[1] The D50 dose, which produces a half-maximal effect, was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.[4]

Experimental Protocols

Clinical Study in Healthy Volunteers:

A study investigating the rapid onset of uricosuria involved the oral administration of a single 50 mg dose of this compound to ten healthy male volunteers.[2]

  • Participants: Ten healthy male volunteers.

  • Intervention: Single oral dose of 50 mg this compound.

  • Measurements:

    • Plasma uric acid levels were measured at baseline and at intervals of 15 to 25 minutes post-administration.

    • Renal uric acid excretion and uric acid clearance were measured at baseline and at intervals of 10 to 20 minutes post-administration.

  • Primary Outcome: Time to onset of decreased plasma uric acid and increased renal uric acid excretion and clearance.

  • Results: A decrease in plasma uric acid was observed 15 to 25 minutes after administration, while increased renal uric acid excretion and clearance were noted 10 to 20 minutes after administration.[2]

Dose-Response Study:

The uricosuric effect of different doses of this compound was evaluated in six healthy, normouricemic subjects.[4]

  • Participants: Six healthy, normouricemic subjects.

  • Intervention: Single oral doses of 12.5 mg, 25 mg, 37.5 mg, and 50 mg of this compound.

  • Measurements:

    • Plasma uric acid levels were monitored over a 24-hour period.

    • Renal uric acid excretion was measured.

  • Primary Outcome: Dose-related changes in plasma uric acid and renal uric acid excretion.

  • Results: A dose-related increase in the uricosuric effect was observed for doses between 12.5 mg and 37.5 mg.[4] There was no significant difference in the uricosuric effect between 37.5 mg and 50 mg doses.[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound is its direct effect on the renal tubules to promote uric acid excretion. This is a direct pharmacological action rather than a complex signaling pathway.

Below is a diagram illustrating the proposed mechanism of action of this compound on uric acid handling in the kidney, followed by a diagram of a typical clinical experimental workflow for evaluating a uricosuric agent.

cluster_blood Bloodstream cluster_kidney Kidney (Proximal Tubule) cluster_urine Urine UricAcid_blood Uric Acid URAT1 URAT1 Transporter (Reabsorption) UricAcid_blood->URAT1 Reabsorption UricAcid_urine Uric Acid (Excreted) UricAcid_blood->UricAcid_urine Increased Excretion This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of this compound's uricosuric effect.

cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis ParticipantScreening Participant Screening (Healthy Volunteers) InformedConsent Informed Consent ParticipantScreening->InformedConsent BaselineMeasurements Baseline Measurements (Plasma & Urine Uric Acid) InformedConsent->BaselineMeasurements DrugAdmin Oral Administration of this compound BaselineMeasurements->DrugAdmin SerialSampling Serial Blood & Urine Sampling DrugAdmin->SerialSampling AdverseEvent Adverse Event Monitoring DrugAdmin->AdverseEvent Pharmacokinetic Pharmacokinetic Analysis SerialSampling->Pharmacokinetic Pharmacodynamic Pharmacodynamic Analysis (Uric Acid Levels) SerialSampling->Pharmacodynamic Statistical Statistical Analysis Pharmacokinetic->Statistical Pharmacodynamic->Statistical

Caption: Experimental workflow for a clinical study of a uricosuric agent.

Conclusion

This compound demonstrated a rapid and potent uricosuric effect by increasing the renal excretion of uric acid.[1][2] While its development was discontinued, the available data provide valuable insights into its pharmacological profile. The rapid onset of action and dose-dependent reduction in plasma uric acid levels highlight its potential as a modulator of uric acid metabolism.[1][2][4] Further research into compounds with similar mechanisms may be warranted in the development of novel therapies for hyperuricemia and gout.

References

The Discontinuation of Irtemazole: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The precise reasons for the discontinuation of the clinical development of Irtemazole, a uricosuric agent developed by Janssen Pharmaceutica, are not extensively documented in publicly available literature. However, a comprehensive analysis of its known pharmacological profile, the clinical landscape of gout treatment during its development period (late 1980s and early 1990s), and common reasons for drug development cessation allows for an informed technical overview of the potential factors that likely contributed to this decision.

This compound, a benzimidazole derivative, demonstrated notable efficacy in early clinical trials as a uricosuric agent, effectively reducing serum uric acid levels. Despite these promising initial findings, its development was halted, preventing it from reaching the market. This in-depth guide explores the available scientific data on this compound, including its mechanism of action, clinical pharmacodynamics, and the broader context of gout pharmacotherapy, to provide a plausible reconstruction of the scientific and strategic considerations that may have led to its discontinuation.

Pharmacodynamic Profile of this compound

Clinical studies in healthy, normouricemic subjects provided quantitative insights into the uricosuric effects of this compound. The primary mechanism of action for uricosuric agents is the inhibition of uric acid reabsorption in the renal proximal tubules.

Summary of Clinical Pharmacodynamic Data

The following tables summarize the key quantitative findings from early clinical investigations of this compound, showcasing its dose-dependent effects on uric acid homeostasis.

Table 1: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Dosing

This compound Dose (Twice Daily)Average Decrease in Plasma Uric AcidTime to Reach Constant Plasma Uric Acid Level
6.25 mg20.4%2-3 days
12.5 mg22.7%2-3 days
25 mg42.0%1-2 days
37.5 mg45.7%1-2 days

Table 2: Pharmacodynamic Effects of Single Doses of this compound

ParameterEffect of 12.5 mg to 50 mg DosesOnset of EffectDuration of Uricosuric Effect
Maximal Decrease in Plasma Uric AcidUp to 46.5%Within the first 60 minutes7 to 24 hours
Renal Uric Acid ExcretionDose-related increase-Returned to baseline after 8 to 16 hours
Uric Acid ClearanceDose-related increase-Returned to baseline after 10 to 12 hours

Proposed Mechanism of Action

This compound functions as a uricosuric agent by inhibiting the reabsorption of uric acid in the kidneys. This action is primarily mediated through the inhibition of specific urate transporters located in the apical membrane of the proximal tubule cells. The primary target for many uricosuric drugs is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. By blocking this transporter, this compound increases the fractional excretion of uric acid, thereby lowering its concentration in the bloodstream.

Signaling Pathway of Uricosuric Agents

Mechanism of action of this compound.

Experimental Protocols

While the full, detailed experimental protocols for the early clinical studies of this compound are not publicly available, based on standard practices for Phase I and II clinical trials of that era, the methodologies would have likely included the following components:

Study Design
  • Phase I Studies: Typically single-ascending dose and multiple-ascending dose studies in a small number of healthy male volunteers. These studies would have been designed to assess safety, tolerability, and pharmacokinetics.

  • Study Population: Healthy, normouricemic male subjects, likely within a specific age and body mass index range.

  • Methodology:

    • Drug Administration: Oral administration of this compound at varying doses.

    • Sample Collection: Serial blood and urine samples collected at predefined intervals.

    • Analytical Methods: High-performance liquid chromatography (HPLC) or other sensitive analytical techniques to measure concentrations of this compound and uric acid in plasma and urine.

Experimental Workflow

experimental_workflow cluster_recruitment Subject Recruitment cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Analysis Screening Screening of Healthy Volunteers Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Dosing Oral Administration of this compound Inclusion->Dosing Blood Serial Blood Sampling Dosing->Blood Urine Timed Urine Collection Dosing->Urine PK Pharmacokinetic Analysis (this compound Levels) Blood->PK PD Pharmacodynamic Analysis (Uric Acid Levels) Urine->PD

A generalized workflow for a clinical study of this compound.

Plausible Reasons for Discontinuation

In the absence of a definitive statement from Janssen, the discontinuation of this compound's development can be contextualized by several factors common in the pharmaceutical industry, particularly during the late 1980s and early 1990s.

Logical Relationship of Potential Discontinuation Factors

discontinuation_factors cluster_factors Potential Contributing Factors Discontinuation Discontinuation of this compound Development Safety Unfavorable Preclinical or Clinical Safety Profile Safety->Discontinuation Efficacy Insufficient Long-term Efficacy or Advantage over Existing Therapies Efficacy->Discontinuation Market Unfavorable Market Landscape and Commercial Viability Market->Discontinuation Strategic Strategic Portfolio Prioritization by Janssen Strategic->Discontinuation

Potential factors leading to the discontinuation of this compound.
  • Preclinical Toxicology Findings: Benzimidazole derivatives, as a chemical class, can sometimes be associated with adverse effects. It is plausible that long-term preclinical toxicology studies in animal models revealed unforeseen safety concerns that were not apparent in short-term human trials.

  • Competitive Landscape: The market for gout treatments at the time was dominated by existing drugs like allopurinol (a xanthine oxidase inhibitor) and probenecid (another uricosuric agent). For a new drug to be commercially successful, it would need to demonstrate a significant advantage in terms of efficacy, safety, or patient convenience over these established therapies. It is possible that this compound's profile did not offer a compelling enough differentiation.

  • Strategic Portfolio Decisions: Pharmaceutical companies regularly review their development pipelines and make strategic decisions to allocate resources to projects with the highest probability of success and return on investment. The discontinuation of this compound may have been a result of a portfolio prioritization by Janssen, shifting focus to other therapeutic areas or more promising candidates.

  • Long-term Safety and Efficacy: While short-term studies showed promise, the long-term safety and efficacy of this compound were not established. Concerns about potential long-term adverse effects, which are a known issue with some uricosuric agents, could have been a factor.

Conclusion

Early Research on Irtemazole for Gout Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole, a benzimidazole derivative, was investigated in the late 1980s as a potential uricosuric agent for the treatment of gout. Early research focused on its ability to lower plasma uric acid levels by increasing its excretion in the urine. This technical guide provides an in-depth overview of the initial clinical studies on this compound, including available quantitative data, inferred experimental protocols based on contemporaneous methodologies, and a discussion of its mechanism of action within the context of renal urate transport. The development of this compound was discontinued, and while the precise reasons are not extensively documented in the available literature, this guide provides a comprehensive summary of the existing scientific findings.

Quantitative Data Summary

The following tables summarize the key quantitative data from early clinical studies on this compound in healthy, normouricemic subjects. These studies primarily investigated the pharmacodynamics of single and repeated oral doses of this compound.

Table 1: Pharmacodynamic Effects of a Single 50 mg Oral Dose of this compound [1]

ParameterBaseline (Pre-dose)Peak EffectTime to Peak Effect
Plasma Uric AcidNot specified46.5% decrease6-12 hours
Renal Uric Acid ExcretionNot specified151 mg/h1 hour
Uric Acid ClearanceNot specified56 ml/min1 hour

Table 2: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Doses of this compound (Twice Daily for 7 Days)

This compound DoseAverage Decrease in Plasma Uric Acid
6.25 mg20.4%
12.5 mg22.7%
25 mg42.0%
37.5 mg45.7%

Experimental Protocols

While detailed experimental protocols from the original studies are not publicly available, the following methodologies can be inferred based on standard practices for clinical pharmacology studies of uricosuric agents during that era.

Study Design for Single-Dose Pharmacodynamics

A likely study design for evaluating the effects of a single oral dose of this compound would have been a prospective, open-label trial in a small cohort of healthy male volunteers.

1. Subject Recruitment:

  • Inclusion criteria would have included healthy, normouricemic adult males, likely confirmed through screening of serum uric acid levels.

  • Exclusion criteria would have encompassed a history of renal disease, gout, or other metabolic disorders, as well as the use of any concomitant medications known to affect uric acid levels.

2. Study Procedure:

  • Subjects would have fasted overnight prior to the administration of a single oral dose of this compound (e.g., 50 mg).

  • Blood and urine samples would be collected at baseline (pre-dose) and at frequent intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • A standardized diet and fluid intake would likely have been maintained throughout the study period to minimize variability in uric acid levels.

3. Sample Analysis:

  • Plasma Uric Acid: Blood samples would be centrifuged to separate plasma. Uric acid concentrations would be determined using a colorimetric enzymatic assay, a standard method at the time.

  • Urinary Uric Acid and Creatinine: Urine volume would be recorded for each collection interval. Uric acid and creatinine concentrations in urine would be measured.

  • Uric Acid Clearance: Calculated using the formula: (Urine Uric Acid Concentration * Urine Flow Rate) / Plasma Uric Acid Concentration.

  • Renal Uric Acid Excretion: Calculated as the product of urine uric acid concentration and urine flow rate.

4. Data Analysis:

  • Pharmacodynamic parameters such as the maximum decrease in plasma uric acid (Emax), time to maximum effect (Tmax), and duration of effect would be determined from the concentration-time profiles.

Study Design for Multiple-Dose Pharmacodynamics

To assess the effects of repeated dosing, a dose-escalation study in healthy volunteers would have been conducted.

1. Study Design:

  • A randomized, placebo-controlled, double-blind, dose-escalation design would be appropriate.

  • Subjects would be assigned to different dose cohorts (e.g., 6.25 mg, 12.5 mg, 25 mg, 37.5 mg) or a placebo group.

  • The drug would be administered twice daily for a defined period, such as seven days.

2. Study Procedure:

  • Similar to the single-dose study, blood and urine samples would be collected at baseline and at steady-state (e.g., on day 7 of treatment) to assess the sustained effect on uric acid levels.

  • Safety monitoring, including vital signs and routine clinical laboratory tests, would be performed throughout the study.

3. Data Analysis:

  • The average percentage decrease in plasma uric acid from baseline at each dose level would be calculated and compared to placebo to establish a dose-response relationship.

Mechanism of Action and Signaling Pathways

This compound is classified as a uricosuric agent, meaning it increases the excretion of uric acid by the kidneys. While the specific molecular targets of this compound were not definitively identified in the early research, its mechanism can be understood within the context of renal urate transport.

The primary mechanism of uricosuric agents involves the inhibition of urate transporters in the proximal tubule of the kidney. The most critical of these is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.

By inhibiting URAT1, uricosuric drugs block this reabsorption, leading to a higher concentration of uric acid in the urine and a subsequent decrease in plasma uric acid levels.

G cluster_proximal_tubule Renal Proximal Tubule Cell Lumen Tubular Lumen (Urine) URAT1 URAT1 Transporter Lumen->URAT1 Uric Acid Reabsorption Blood Bloodstream URAT1->Blood This compound This compound This compound->URAT1 Inhibition caption Figure 1: Proposed Mechanism of Action of this compound.

Caption: Figure 1: Proposed Mechanism of Action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the pharmacodynamics of a uricosuric agent like this compound.

G Start Subject Screening (Healthy Volunteers) InformedConsent Informed Consent Start->InformedConsent Baseline Baseline Measurements (Blood & Urine Collection) InformedConsent->Baseline Dosing Oral Administration of this compound Baseline->Dosing PostDoseSampling Serial Blood & Urine Sampling Dosing->PostDoseSampling Analysis Sample Analysis (Uric Acid, Creatinine) PostDoseSampling->Analysis PD_Analysis Pharmacodynamic Analysis Analysis->PD_Analysis Results Results Interpretation PD_Analysis->Results caption Figure 2: Experimental Workflow for this compound Clinical Trial.

Caption: Figure 2: Experimental Workflow for this compound Clinical Trial.

Discontinuation of Development

The development of this compound was discontinued, and it was never marketed for the treatment of gout. The precise reasons for this are not clearly documented in the available scientific literature. Potential reasons for the discontinuation of a drug candidate during development can include:

  • Lack of superior efficacy: The uricosuric effect may not have been significantly better than existing therapies at the time, such as probenecid or benzbromarone.

  • Unfavorable pharmacokinetic profile: Issues with absorption, distribution, metabolism, or excretion could have limited its clinical utility.

  • Safety concerns: The emergence of adverse effects during longer-term or larger-scale clinical trials.

  • Strategic business decisions: Pharmaceutical companies may discontinue a drug's development for commercial reasons unrelated to its efficacy or safety.

Without access to the internal development records of Janssen Pharmaceutica, the specific rationale for halting the this compound program remains speculative.

Conclusion

Early research on this compound demonstrated its potential as a uricosuric agent for lowering plasma uric acid levels. The available data from studies in healthy volunteers indicated a dose-dependent effect on increasing renal uric acid excretion. While the exact molecular mechanism was not elucidated at the time, it is presumed to involve the inhibition of renal urate transporters, primarily URAT1. The lack of publicly available, detailed experimental protocols and the discontinuation of its development limit a complete understanding of its properties. This guide provides a comprehensive summary of the known information and inferred methodologies from the early investigation of this compound, serving as a valuable resource for researchers in the field of gout and urate-lowering therapies.

References

Methodological & Application

Application Notes and Protocols for Irtemazole In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a triazole antifungal agent. As with other azoles, its primary mechanism of action is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition.[1][3] Due to the discontinuation of this compound's development, publicly available in vitro data is scarce. The following protocols and data tables are based on established methods for triazole antifungals and utilize data from the structurally related and well-characterized compound, itraconazole, as a reference. These should be adapted and validated for specific experimental conditions.

Data Presentation: In Vitro Activity of a Reference Triazole (Itraconazole)

The following tables summarize the in vitro activity of itraconazole against various fungal pathogens, its inhibitory effects on a key human cytochrome P450 enzyme, and its interaction with P-glycoprotein. This data is provided as a reference to guide the design and interpretation of in vitro assays for this compound.

Table 1: Antifungal Activity of Itraconazole (Reference Compound)

Fungal SpeciesMIC50 (mg/L)MIC90 (mg/L)Reference
Aspergillus fumigatus0.51[4]
Aspergillus flavus0.375-[4]
Candida albicans≤0.08>10[5]
Candida glabrata--[6]
Candida krusei≤0.08-[5]
Cryptococcus neoformans≤0.08-[5]
Sporothrix schenckii0.119 (Geometric Mean)-[7]

MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively.

Table 2: In Vitro Inhibition of Human CYP3A4 by Itraconazole and its Metabolites (Reference Data)

CompoundUnbound IC50 (nM)Reference
Itraconazole (ITZ)6.1[8]
Hydroxy-itraconazole (OH-ITZ)4.6[8]
Keto-itraconazole (keto-ITZ)7.0[8]
N-desalkyl-itraconazole (ND-ITZ)0.4[8]

IC50: Half-maximal Inhibitory Concentration.

Table 3: In Vitro Interaction of Triazoles with P-glycoprotein (P-gp) (Reference Data)

CompoundAssayEndpointValue (µM)Reference
ItraconazoleP-gp InhibitionIC50~2[9]
KetoconazoleP-gp InhibitionIC50~6[9]
FluconazoleP-gp InhibitionIC50No effect[9]
PosaconazoleP-gp InhibitionIC503[10]

P-gp: P-glycoprotein, a drug efflux pump.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and pipette tips

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.015 to 16 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast isolates on Sabouraud dextrose agar. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

    • Filamentous Fungi: Culture the mold isolates on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free growth control well (inoculum only) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary depending on the organism: 24-48 hours for most Candida species, and 48-72 hours for Aspergillus species and other molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

CYP3A4 Inhibition Assay: Human Liver Microsome Model

This protocol describes a common in vitro method to assess the potential of a compound to inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.

Objective: To determine the IC50 value of this compound for the inhibition of CYP3A4 activity.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Trifluoroacetic acid

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a series of dilutions of this compound in buffer.

    • In a microcentrifuge tube, combine HLMs, the CYP3A4 substrate, and the this compound dilution (or vehicle control).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution, typically cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the CYP3A4 substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

P-glycoprotein (P-gp) Interaction Assay: ATPase Activity

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Objective: To determine if this compound is a substrate and/or inhibitor of P-gp by measuring its effect on P-gp's ATPase activity.

Materials:

  • This compound

  • P-gp-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles (without P-gp expression)

  • ATP

  • Assay buffer (containing MgCl2, EGTA, Tris-HCl)

  • Known P-gp substrate/activator (e.g., verapamil)

  • Known P-gp inhibitor (e.g., sodium orthovanadate)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Assay Plate Setup:

    • Prepare dilutions of this compound in assay buffer.

    • To assess for stimulation (substrate potential): Add this compound dilutions to wells containing P-gp membranes.

    • To assess for inhibition: Add this compound dilutions to wells containing P-gp membranes and a fixed concentration of a known P-gp activator (e.g., verapamil).

    • Include controls: basal activity (P-gp membranes only), stimulated activity (P-gp membranes with activator), and vanadate-inhibited activity (to determine P-gp specific ATPase activity).

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding a phosphate detection reagent.

    • Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis:

    • Calculate the vanadate-sensitive ATPase activity for each condition.

    • For the stimulation assay, plot the ATPase activity against the this compound concentration to determine if it activates the enzyme.

    • For the inhibition assay, calculate the percent inhibition of the stimulated ATPase activity at each this compound concentration and determine the IC50 value.

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Prep Prepare this compound Dilutions Plate_Setup Set up 96-well Plate Drug_Prep->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 35°C Plate_Setup->Incubation Read_Plate Read Plate (Visually or Spectrophotometrically) Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for Antifungal Susceptibility Testing.

CYP_Inhibition_Workflow cluster_reaction Reaction cluster_analysis Analysis Mix_Components Mix HLMs, Substrate, and this compound Initiate_Reaction Add NADPH & Incubate Mix_Components->Initiate_Reaction Terminate_Reaction Quench with Acetonitrile Initiate_Reaction->Terminate_Reaction Process_Sample Centrifuge and Collect Supernatant Terminate_Reaction->Process_Sample LCMS_Analysis LC-MS/MS Analysis of Metabolite Process_Sample->LCMS_Analysis Calculate_IC50 Calculate IC50 LCMS_Analysis->Calculate_IC50

Caption: Workflow for CYP450 Inhibition Assay.

Pgp_ATPase_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare this compound Dilutions and P-gp Membranes Plate_Assay Plate Assay Components Prepare_Reagents->Plate_Assay Initiate_Reaction Add ATP & Incubate at 37°C Plate_Assay->Initiate_Reaction Detect_Phosphate Add Detection Reagent Initiate_Reaction->Detect_Phosphate Read_Absorbance Measure Absorbance Detect_Phosphate->Read_Absorbance Analyze_Data Determine ATPase Activity/Inhibition Read_Absorbance->Analyze_Data

Caption: Workflow for P-glycoprotein ATPase Assay.

Azole_Mechanism_of_Action This compound This compound (Azole Antifungal) Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP450) This compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Conversion Disrupted_Membrane Disrupted Membrane Integrity Lanosterol_Demethylase->Disrupted_Membrane Leads to deficiency Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungistatic_Effect Fungistatic/Fungicidal Effect Disrupted_Membrane->Fungistatic_Effect

Caption: Mechanism of Action of Azole Antifungals.

References

Application Notes and Protocols for the Quantification of Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Accurate quantification of Itraconazole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Itraconazole using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Note on Nomenclature: The methods detailed below pertain to the analysis of "Itraconazole." It is possible that "Irtemazole" was a typographical error in the initial request.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation, identification, and quantification of Itraconazole.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Data Presentation: HPLC Methods for Itraconazole Quantification
ParameterMethod 1Method 2Method 3Method 4
Column Dionex C18 (250 x 4.6 mm, 5 µm)[1][2]Inertsil-ODS C18 (250 x 4.6 mm, 5 µm)[3]HiQSil C18-HS (250 x 4.6 mm)[4]Intersil C18 (250 mm x 4.66 mm, 5µm)[2]
Mobile Phase Methanol:Potassium Dihydrogen Phosphate (pH 7.5) (40:60 v/v)[1][2]Methanol:Acetonitrile (70:30 v/v)[3]Acetonitrile:Double Distilled Water (90:10 v/v)[4]Terbutyl ammonium hydrogen sulphate buffer:Acetonitrile (40:60 v/v)[2]
Flow Rate 1.5 mL/min[1][2]1.0 mL/min[3]1.0 mL/min[4]1.5 mL/min[2]
Detection Wavelength 306 nm[1][2]257 nm[3]263 nm[4]225 nm[2]
Retention Time 7.6 min[1]4.316 min[3]7.75 min[4]5.617 min[2]
Linearity Range 200-600 µg/mL[2]Not Specified5-60 µg/mL[4]50-200 µg/mL[2]
Sample Matrix Pure and Pharmaceutical Dosage Form[1][2]Bulk and Pharmaceutical Formulation[3]Bulk and Marketed Formulation[4]Capsule Dosage Form[2]
Experimental Protocol: RP-HPLC for Itraconazole in Pharmaceutical Formulations

1. Materials and Reagents:

  • Itraconazole reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Itraconazole capsules (sample)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

  • C18 analytical column (e.g., Dionex C18, 250 x 4.6 mm, 5 µm).

3. Preparation of Mobile Phase (Method 1):

  • Prepare a potassium dihydrogen phosphate buffer by dissolving an appropriate amount in water to achieve the desired concentration and adjust the pH to 7.5 with orthophosphoric acid.

  • Mix methanol and the potassium dihydrogen phosphate buffer in a 40:60 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of Itraconazole reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 200, 300, 400, 500, 600 µg/mL).

5. Preparation of Sample Solution:

  • Take the powder from at least 20 capsules and determine the average weight.

  • Accurately weigh a quantity of the capsule powder equivalent to 10 mg of Itraconazole and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Run the analysis using the conditions specified in Method 1 of the data table.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of Itraconazole in the sample solution from the calibration curve.

  • Calculate the amount of Itraconazole in the capsule formulation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Sample->HPLC Detector UV-Vis Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS MRM MRM Data MS->MRM Quantification Quantification MRM->Quantification UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Standard Standard Solution Spectrophotometer UV-Vis Spectrophotometer Standard->Spectrophotometer Sample Sample Solution Sample->Spectrophotometer Absorbance Absorbance Reading Spectrophotometer->Absorbance Calibration Calibration Curve Absorbance->Calibration Concentration Concentration Determination Calibration->Concentration

References

Application Notes and Protocols for Irtemazole Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and drug development databases reveals a significant lack of detailed information regarding the administration of Irtemazole in animal research models. The development of this compound was discontinued, and as a result, extensive preclinical data, including detailed experimental protocols and quantitative results from animal studies, are not readily accessible.

While a comprehensive protocol for this compound administration cannot be constructed, this document provides a general framework for the administration of investigational compounds in animal models, based on established guidelines. This information is intended to serve as a reference for researchers who may be working with similar but better-documented compounds.

General Considerations for Compound Administration in Animal Models

The administration of any chemical agent to laboratory animals requires careful planning to ensure animal welfare, scientific validity, and personnel safety. Key considerations include the selection of an appropriate animal model, determination of the administration route, preparation of the dosing solution, and adherence to approved institutional animal care and use committee (IACUC) protocols.[1][2][3]

Table 1: General Guidelines for Parenteral Administration Routes in Rodents

RouteNeedle GaugeMaximum Volume (Mouse)Maximum Volume (Rat)Notes
Intravenous (IV)27-30G0.2 mL0.5 mLRequires technical skill; provides rapid onset.
Intraperitoneal (IP)23-27G0.5 mL5.0 mLCommon route for systemic administration.[2]
Subcutaneous (SC)25-27G0.5 mL5.0 mLSlower absorption compared to IV or IP.[2]
Intramuscular (IM)25-27G0.05 mL0.2 mLGenerally used for small volumes; can cause tissue irritation.[1][4]
Oral Gavage (PO)20-22G (flexible)0.25 mL2.5 mLAllows for precise oral dosing.

Note: These are general guidelines and may vary based on the specific animal strain, age, and the substance being administered. Always consult with veterinary staff and the institutional IACUC for specific procedural approval.

Hypothetical Protocol for this compound Formulation and Administration

Disclaimer: The following protocol is a generalized example and is not based on specific published studies for this compound due to the lack of available data. It should be adapted and validated for any new investigational compound.

Objective: To assess the pharmacokinetic profile of a novel compound (e.g., this compound) in a murine model.

Materials:

  • Investigational compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

  • Appropriate size syringes and needles

  • Animal balance

  • Restraint devices (as needed)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

Procedure:

  • Dose Calculation and Formulation:

    • Determine the desired dose in mg/kg based on any available in vitro data or literature on similar compounds.

    • Calculate the required concentration of the dosing solution based on the average weight of the animals and the maximum injection volume for the chosen route.

    • Prepare the formulation under sterile conditions. If using a vehicle other than sterile saline, a vehicle-only control group should be included in the study.[5]

  • Animal Preparation:

    • Acclimate animals to the housing facility for a minimum of one week prior to the experiment.

    • Weigh each animal on the day of dosing to ensure accurate dose administration.

    • Properly restrain the animal according to IACUC-approved procedures for the selected administration route.

  • Compound Administration (Example: Intraperitoneal Injection):

    • Position the animal to expose the lower abdominal quadrant.

    • Insert a 25-27G needle at a shallow angle to avoid puncturing internal organs.[2]

    • Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the compound.

    • Administer the calculated volume slowly and smoothly.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Pharmacokinetic Sampling:

    • At predetermined time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

    • Process the blood samples to isolate plasma or serum and store them at -80°C until analysis.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a pharmacokinetic study in an animal model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dose_calc Dose Calculation and Formulation admin Compound Administration dose_calc->admin animal_prep Animal Acclimation and Weighing animal_prep->admin sampling Blood Sampling (Time Points) admin->sampling processing Sample Processing (Plasma/Serum) sampling->processing bioanalysis Bioanalysis (e.g., LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: A generalized workflow for a pharmacokinetic study in animal models.

Potential Signaling Pathways of Interest for Azole Compounds

While specific data for this compound is unavailable, many azole-containing compounds are known to interact with cytochrome P450 enzymes.[6][7] For instance, some azole antifungals inhibit aromatase (CYP19A1), an enzyme responsible for estrogen biosynthesis.[6][7] A simplified diagram of this pathway is presented below.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Azole Azole Compound (Hypothetical Inhibitor) Azole->Aromatase Inhibition

Caption: Simplified pathway of aromatase-mediated estrogen synthesis and its potential inhibition.

Due to the limited information on this compound, researchers are encouraged to consult resources on similar, well-documented azole compounds and to adhere to established guidelines for in-vivo research. Any new investigation should begin with thorough dose-ranging and toxicity studies to establish a safe and effective dose for the chosen animal model.

References

Application Note: High-Performance Liquid Chromatography (HPLC)-UV Method for Itraconazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the quantitative analysis of Itraconazole in pharmaceutical formulations and biological matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in different sample types to ensure safety and efficacy. This document outlines a robust HPLC-UV method for the determination of Itraconazole.

Chromatographic Conditions

A summary of various chromatographic conditions used for the analysis of Itraconazole is presented in Table 1. These conditions can be adapted based on the specific requirements of the analysis and available instrumentation.

Table 1: Summary of HPLC Chromatographic Conditions for Itraconazole Analysis

ParameterCondition 1Condition 2Condition 3Condition 4
Column Inertsil C18, 5µm, 250 x 4.6mm[3]Dionex C18, 5µm, 250 x 4.6mm[1]Gemini C6-phenyl, 5µm, 150 x 4.6mm[4]HiQSil C18-HS, 250 x 4.6mm[2]
Mobile Phase Tetrabutyl ammonium hydrogen sulphate buffer : Acetonitrile (40:60 v/v)[3]Methanol : Potassium dihydrogen phosphate (pH 7.5) (40:60 v/v)[1]0.01 M Phosphate buffer (pH 3.5) and Acetonitrile (Gradient)[4]Acetonitrile : Double distilled water (90:10 v/v)[2]
Flow Rate 1.5 ml/min[3]1.5 ml/min[1]Not Specified1.0 ml/min[2]
Detection Wavelength 225 nm[3]306 nm[1]262 nm[4]263 nm[2]
Retention Time 5.617 min[3]5.2 min[1]Not Specified7.75 min[2]
Injection Volume Not SpecifiedNot Specified30 µl[4]20-50 µl[2]
Column Temperature Ambient[5]30°C[1]Not SpecifiedNot Specified

Method Validation Parameters

The described HPLC-UV method has been validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters for Itraconazole Analysis

ParameterResult 1Result 2Result 3
Linearity Range 50-200 µg/ml[3]200-600 µg/ml[1]5-60 µg/ml[2]
Correlation Coefficient (r²) 0.9993[3]> 0.99[4]0.991[2]
Limit of Detection (LOD) 0.85 µg/ml[3]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 2.60 µg/ml[3]0.05 mg/liter[4]Not Specified
Accuracy (% Recovery) 98.3 to 100.3%[3]Bias <8.0%[4]Not Specified
Precision (%RSD) < 10% (Intra- and Interday)[4]Not SpecifiedNot Specified

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/ml): Accurately weigh 10 mg of Itraconazole reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 5-60 µg/ml).[2]

Sample Preparation
  • Weigh and finely powder the contents of at least 20 capsules to ensure homogeneity.[2]

  • Accurately weigh a portion of the powder equivalent to a specific amount of Itraconazole and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol), sonicate to dissolve, and then dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

  • Protein Precipitation: To 100 µl of plasma sample, add 100 µl of an internal standard and vortex briefly.[4] Add 400 µl of methanol to precipitate the proteins.[4]

  • Centrifuge the mixture at high speed (e.g., 15,000 x g for 5 min).[4]

  • Collect the clear supernatant and inject a portion into the HPLC system.[4]

Diagrams

Itraconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Itraconazole Itraconazole Itraconazole->Lanosterol Inhibits

Caption: Mechanism of action of Itraconazole.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for HPLC-UV analysis.

References

Investigating the Mechanism of Action of Irtemazole: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Initial literature review indicates that "Irtemazole" is a discontinued uricosuric agent, and there is no scientific evidence of its application in cancer research. It is highly probable that the intended subject of this inquiry is Itraconazole , a well-established antifungal medication that has been repurposed and extensively studied for its anti-cancer properties. This document will proceed under the assumption that the query pertains to Itraconazole and will provide detailed application notes and protocols relevant to its anti-cancer mechanisms.

Application Notes: Unraveling the Anti-Cancer Mechanisms of Itraconazole

Itraconazole has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. It has been shown to inhibit several key pathways involved in tumor growth, proliferation, and survival. Cell-based assays are indispensable tools for elucidating these mechanisms and evaluating the efficacy of Itraconazole. This guide provides an overview of relevant assays and protocols for researchers, scientists, and drug development professionals.

The primary anti-cancer mechanisms of Itraconazole that can be investigated using cell-based assays include:

  • Inhibition of the Hedgehog Signaling Pathway: The Hedgehog pathway is crucial for embryonic development and is aberrantly activated in several cancers. Itraconazole has been shown to inhibit this pathway, leading to a reduction in tumor growth.

  • Anti-Angiogenic Effects: Itraconazole can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

  • Induction of Apoptosis and Autophagy: Itraconazole can induce programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.

  • Cell Cycle Arrest: This drug can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Key Cell-Based Assays and Protocols

A variety of cell-based assays can be employed to study the anti-cancer effects of Itraconazole. Below are detailed protocols for some of the most critical experiments.

Cell Proliferation and Viability Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of Itraconazole on cancer cells.

a) MTT/XTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Itraconazole (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). For XTT, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Itraconazole that inhibits cell growth by 50%).

b) Real-Time Cell Proliferation Monitoring:

Instruments like the IncuCyte® or xCELLigence® systems can be used to continuously monitor cell proliferation over several days, providing more detailed kinetic data on the effects of Itraconazole.

Apoptosis Assays

These assays help to determine if Itraconazole induces programmed cell death.

a) Annexin V/Propidium Iodide (PI) Staining Protocol:

  • Cell Treatment: Treat cancer cells with Itraconazole at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

b) Caspase Activity Assay:

Caspases are key proteases in the apoptotic pathway. Assays that measure the activity of caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates can confirm the induction of apoptosis by Itraconazole.

Cell Cycle Analysis

This analysis reveals if Itraconazole causes cell cycle arrest.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Itraconazole and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Angiogenesis Assays

These in vitro assays model different stages of blood vessel formation.

a) Endothelial Cell Tube Formation Assay Protocol:

  • Matrix Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells.

  • Treatment: Treat the HUVECs with conditioned media from Itraconazole-treated cancer cells or directly with Itraconazole.

  • Incubation and Imaging: Incubate for 4-18 hours to allow for tube formation. Capture images using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.

Hedgehog Pathway Activity Assays

These assays are crucial for investigating Itraconazole's inhibitory effect on this signaling pathway.

a) Luciferase Reporter Assay Protocol:

  • Cell Transfection: Transfect cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines with an active Hedgehog pathway) with a luciferase reporter plasmid containing Gli-responsive elements.

  • Treatment: Treat the transfected cells with Itraconazole and a Hedgehog pathway agonist (e.g., Shh ligand or SAG).

  • Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of Itraconazole indicates inhibition of the Hedgehog pathway.

b) Western Blot Analysis:

Analyze the protein expression levels of key Hedgehog pathway components such as Gli1, Ptch1, and Smoothened in Itraconazole-treated cells to confirm pathway inhibition.

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Itraconazole on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
Medulloblastoma (DAOY)Brain2.5
Basal Cell Carcinoma (ASZ001)Skin1.8
Non-Small Cell Lung Cancer (H1975)Lung5.2
Prostate Cancer (PC-3)Prostate4.1

Note: The IC50 values presented are hypothetical and should be determined experimentally.

Table 2: Effect of Itraconazole on Apoptosis and Cell Cycle in DAO_Y_ Cells (at 5 µM for 48h)

ParameterControlItraconazole
Apoptosis
Early Apoptotic Cells (%)3.215.8
Late Apoptotic Cells (%)1.58.4
Cell Cycle Distribution
G0/G1 Phase (%)55.172.3
S Phase (%)30.215.1
G2/M Phase (%)14.712.6

Note: The data presented are hypothetical and should be determined experimentally.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand Ptch1 Patched-1 (Ptch1) Shh->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo inhibits Gli Gli Complex Smo->Gli activates Sufu Sufu Gli_act Active Gli Gli->Gli_act processing Gli_nuc Active Gli Gli_act->Gli_nuc translocation Target_Genes Target Gene Expression Gli_nuc->Target_Genes promotes Itraconazole Itraconazole Itraconazole->Smo inhibits Experimental_Workflow_Apoptosis start Seed Cancer Cells treatment Treat with Itraconazole (and vehicle control) start->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V-FITC and Propidium Iodide harvest->staining analysis Analyze by Flow Cytometry staining->analysis

Application Notes and Protocols for the Laboratory Synthesis of Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irtemazole, with the chemical name 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole, is a benzimidazole derivative. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound. The synthesis is presented as a multi-step process commencing from commercially available starting materials. Each step is accompanied by a detailed experimental protocol, and all quantitative data, including yields and molar equivalents, are summarized in structured tables for clarity and ease of comparison. Furthermore, the overall synthetic workflow is visualized using a DOT language diagram.

Introduction

The synthesis of this compound involves the construction of a substituted 2-methyl-1H-benzimidazole core, followed by the introduction of the key imidazol-1-yl(phenyl)methyl moiety at the 6-position. The synthetic strategy outlined below is a plausible route based on established benzimidazole chemistry. It begins with the synthesis of the 2-methyl-5-nitro-1H-benzimidazole intermediate, followed by the reduction of the nitro group to an amine. The subsequent steps focus on the formation of the C6-substituent through a multi-step sequence involving reduction, chlorination, and final coupling with imidazole.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into the formation of the core benzimidazole structure and the subsequent elaboration of the C6-substituent.

Irtemazole_Synthesis_Workflow cluster_0 Part 1: Benzimidazole Core Synthesis cluster_1 Part 2: C6-Substituent Introduction A 4-Nitro-o-phenylenediamine C 2-Methyl-5-nitro-1H-benzimidazole A->C Condensation B Acetic Acid D 6-Amino-2-methyl-1H-benzimidazole C->D Reduction G 6-(Hydroxy(phenyl)methyl) -2-methyl-1H-benzimidazole D->G Reductive Amination/ Condensation E Benzaldehyde F 6-(Phenyl(1H-imidazol-1-yl)methyl) -2-methyl-1H-benzimidazole (this compound) H 6-(Chloro(phenyl)methyl) -2-methyl-1H-benzimidazole G->H Chlorination H->F Nucleophilic Substitution I Imidazole

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of the Benzimidazole Core

Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzimidazole

This step involves the condensation of 4-nitro-o-phenylenediamine with acetic acid to form the benzimidazole ring.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-o-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-methyl-5-nitro-1H-benzimidazole.

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
4-Nitro-o-phenylenediamine1.0153.14
Glacial Acetic AcidSolvent60.05
2-Methyl-5-nitro-1H-benzimidazole-177.16

Step 2: Synthesis of 6-Amino-2-methyl-1H-benzimidazole

The nitro group of 2-methyl-5-nitro-1H-benzimidazole is reduced to an amino group.

Protocol:

  • Suspend 2-methyl-5-nitro-1H-benzimidazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq) to the suspension.

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-2-methyl-1H-benzimidazole.

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
2-Methyl-5-nitro-1H-benzimidazole1.0177.16
Tin(II) chloride dihydrate~5.0225.63
6-Amino-2-methyl-1H-benzimidazole-147.18
Part 2: Introduction of the C6-Substituent

Step 3: Synthesis of 6-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole

This step involves the reaction of 6-amino-2-methyl-1H-benzimidazole with benzaldehyde. A plausible method is a reductive amination, though a direct condensation to form an imine followed by reduction is also possible. A related compound, 2-(alpha-hydroxybenzyl)-benzimidazole, has been studied for its antiviral activity, suggesting the formation of such a hydroxyl intermediate is feasible.

Protocol (Proposed):

  • Dissolve 6-amino-2-methyl-1H-benzimidazole (1.0 eq) in a suitable solvent like methanol.

  • Add benzaldehyde (1.1 eq) to the solution.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-(hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole.

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
6-Amino-2-methyl-1H-benzimidazole1.0147.18
Benzaldehyde1.1106.12
Sodium BorohydrideVariable37.83
6-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole-238.29

Step 4: Synthesis of 6-(Chloro(phenyl)methyl)-2-methyl-1H-benzimidazole

The hydroxyl group is converted to a chloro group, creating a good leaving group for the subsequent nucleophilic substitution.

Protocol:

  • Dissolve 6-(hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(chloro(phenyl)methyl)-2-methyl-1H-benzimidazole, which may be used in the next step without further purification.

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
6-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole1.0238.29
Thionyl Chloride1.2118.97
6-(Chloro(phenyl)methyl)-2-methyl-1H-benzimidazole-256.73

Step 5: Synthesis of this compound (6-[Imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole)

The final step is the nucleophilic substitution of the chloro group with imidazole.

Protocol:

  • In a round-bottom flask, dissolve imidazole (2.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq), to the solution.

  • Add a solution of 6-(chloro(phenyl)methyl)-2-methyl-1H-benzimidazole (1.0 eq) in DMF dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
6-(Chloro(phenyl)methyl)-2-methyl-1H-benzimidazole1.0256.73
Imidazole2.068.08
Potassium Carbonate2.5138.21
This compound-288.35

Data Summary

StepProductStarting MaterialReagentsTypical Yield (%)
12-Methyl-5-nitro-1H-benzimidazole4-Nitro-o-phenylenediamineAcetic Acid85-95
26-Amino-2-methyl-1H-benzimidazole2-Methyl-5-nitro-1H-benzimidazoleSnCl₂·2H₂O, Ethanol70-85
36-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole6-Amino-2-methyl-1H-benzimidazoleBenzaldehyde, NaBH₄60-75
46-(Chloro(phenyl)methyl)-2-methyl-1H-benzimidazole6-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazoleSOCl₂80-90 (crude)
5This compound6-(Chloro(phenyl)methyl)-2-methyl-1H-benzimidazoleImidazole, K₂CO₃50-70

Note: The yields provided are estimates based on similar reactions and may vary depending on the specific experimental conditions.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Studying Renal Urate Handling with Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a benzimidazole derivative that has demonstrated potent uricosuric effects, leading to a significant reduction in plasma uric acid levels.[1][2][3][4][5] It acts by increasing the renal excretion of uric acid.[1][3][6] The rapid onset and dose-dependent action of this compound make it a valuable tool for researchers studying renal urate transport mechanisms and for professionals in drug development exploring new therapeutic agents for hyperuricemia and gout.[7][8][9]

These application notes provide a comprehensive overview of this compound's effects on renal urate handling, summarize key quantitative data, and offer detailed protocols for in vitro and in vivo studies. While clinical studies in the late 1980s and early 1990s established its efficacy as a uricosuric agent, its precise molecular targets within the complex machinery of renal urate transporters have not been definitively identified in publicly available literature. The protocols provided herein are designed to enable researchers to investigate these molecular mechanisms.

Hypothesized Mechanism of Action

The primary mechanism of uricosuric agents is the inhibition of renal urate reabsorption. In the proximal tubule of the kidney, the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is responsible for the majority of urate reabsorption from the glomerular filtrate back into the blood. Therefore, it is highly probable that this compound exerts its uricosuric effect through the inhibition of URAT1. Other transporters involved in urate handling, such as Organic Anion Transporters (OATs) and ATP-binding cassette transporter G2 (ABCG2), may also be affected. The following diagram illustrates the hypothesized mechanism of action.

G cluster_renal_tubule Renal Proximal Tubule Cell cluster_effect Physiological Effect URAT1 URAT1 Urine Tubular Lumen (Urine - Low Urate) Increased_Excretion Increased Urinary Urate Excretion Decreased_sUA Decreased Serum Urate Levels Blood Blood (High Urate) Blood->URAT1 Urate Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Hypothesized mechanism of this compound action on renal urate handling.

Data Presentation

The following tables summarize the quantitative data from clinical studies on this compound.

Table 1: Pharmacodynamic Effects of a Single 50 mg Oral Dose of this compound in Healthy Subjects

ParameterBaseline (Pre-dose)Peak EffectTime to Peak EffectValue at 24 hoursReference
Plasma Uric AcidVaries46.5% decrease from baseline6-12 hours15.4% - 30.0% decrease[1][2]
Renal Uric Acid ExcretionVaries151 - 197.4 mg/h30 - 60 minutesReturned to baseline[1][7]
Uric Acid ClearanceVaries56 - 78.4 ml/min15 - 60 minutesReturned to baseline[1][7]

Table 2: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Dosing of this compound (Twice Daily for 7 Days)

This compound Dose (mg)Average Decrease in Plasma Uric Acid (%)Reference
6.2520.4[8]
12.522.7[8]
2542.0[8]
37.545.7[8]

Table 3: In Vitro Inhibitory Activity of this compound on Renal Urate Transporters (Hypothetical Data - To be determined experimentally)

TransporterIC50 (µM)Assay Type
hURAT1Not Determinede.g., [¹⁴C]-Urate Uptake Assay
hOAT1Not Determinede.g., [³H]-PAH Uptake Assay
hOAT3Not Determinede.g., [³H]-ES Uptake Assay
hABCG2Not Determinede.g., Vesicular Transport Assay
hNPT1Not Determinede.g., Vesicular Transport Assay
hNPT4Not Determinede.g., Vesicular Transport Assay

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on renal urate handling.

Protocol 1: In Vitro Evaluation of this compound's Effect on URAT1-Mediated Urate Uptake

This protocol describes a cell-based assay to determine if this compound inhibits the function of the human urate transporter 1 (hURAT1).

Experimental Workflow:

G start Start: hURAT1-expressing cells (e.g., HEK293 or MDCK) wash1 Wash cells with pre-warmed buffer start->wash1 preincubate Pre-incubate with This compound or vehicle wash1->preincubate add_urate Add [¹⁴C]-Uric Acid (substrate) preincubate->add_urate incubate Incubate for a defined time add_urate->incubate wash2 Stop uptake & wash with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity (scintillation counting) lyse->measure analyze Analyze data (calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for in vitro URAT1 inhibition assay.

Materials:

  • HEK293 or MDCK cells stably expressing hURAT1

  • Control cells (not expressing hURAT1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin/streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • [¹⁴C]-Uric Acid

  • This compound

  • Vehicle (e.g., DMSO)

  • Cell lysis buffer

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Culture: Plate hURAT1-expressing cells and control cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Pre-incubation: Add HBSS containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle to the wells. Incubate for 10-15 minutes at 37°C.

  • Uptake: Add HBSS containing [¹⁴C]-Uric Acid to each well to initiate the uptake reaction. The final concentration of uric acid should be below the Km for URAT1 (typically 10-50 µM).

  • Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Measurement: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (radioactivity in control cells) from the total uptake. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Assessment of this compound's Uricosuric Effect in a Rodent Model of Hyperuricemia

This protocol outlines an in vivo study to evaluate the uricosuric activity of this compound in a rat or mouse model of hyperuricemia.

Experimental Workflow:

G start Start: Acclimatize rodents (e.g., Sprague-Dawley rats) induce_hyperuricemia Induce Hyperuricemia (e.g., potassium oxonate) start->induce_hyperuricemia baseline_samples Collect baseline blood and urine samples induce_hyperuricemia->baseline_samples administer_drug Administer this compound or vehicle (oral gavage) baseline_samples->administer_drug collect_samples Collect blood and urine at timed intervals administer_drug->collect_samples measure_urate Measure uric acid in serum and urine collect_samples->measure_urate analyze Analyze data (e.g., compare treatment vs. vehicle groups) measure_urate->analyze end End analyze->end

Caption: Workflow for in vivo uricosuric effect study.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Potassium oxonate (uricase inhibitor)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Uric acid assay kit

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Hyperuricemia Induction: Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) 1 hour before this compound administration.

  • Baseline Sampling: Place animals in metabolic cages for 24 hours to collect baseline urine. Collect a baseline blood sample via tail vein or retro-orbital sinus.

  • Drug Administration: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or vehicle by oral gavage.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours). Continue to collect urine in metabolic cages for 24 hours post-dose.

  • Sample Processing: Separate serum from blood samples by centrifugation. Measure the volume of urine collected.

  • Uric Acid Measurement: Determine the concentration of uric acid in serum and urine samples using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the total urinary uric acid excretion and the fractional excretion of uric acid (FEUA). Compare the serum uric acid levels and urinary uric acid excretion between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a potent uricosuric agent with a rapid onset of action. The provided data and protocols offer a solid foundation for researchers to further investigate its mechanism of action and its potential as a therapeutic agent. The key next step in characterizing this compound is to elucidate its specific interactions with the array of renal urate transporters, particularly URAT1. The experimental designs outlined here will enable the scientific community to fill this knowledge gap and to fully understand the role of this compound in renal physiology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Irtemazole. The information provided is based on established methods for enhancing the bioavailability of poorly soluble compounds, particularly within the benzimidazole class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely physicochemical properties?

This compound is a uricosuric agent with the chemical formula C18H16N4.[1] Its computed XLogP3 value of 3.3 suggests it is a lipophilic compound, which often correlates with poor aqueous solubility.[1] Like many other benzimidazole derivatives, this compound's low solubility is a primary contributor to its limited oral bioavailability.[2][3][4]

Q2: What is the primary reason for this compound's suspected poor bioavailability?

The poor oral bioavailability of many benzimidazole drugs is primarily attributed to their low aqueous solubility, which in turn leads to a slow dissolution rate in the gastrointestinal tract.[2][3][4] For poorly soluble drugs, dissolution is often the rate-limiting step for absorption into the bloodstream.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Solubility Enhancement: Increasing the concentration of the drug in solution.

  • Dissolution Rate Enhancement: Increasing the speed at which the solid drug dissolves.

  • Lipid-Based Formulations: Utilizing lipids to facilitate drug absorption through the lymphatic system.

  • Chemical Modification: Synthesizing a more soluble prodrug that converts to the active form in the body.

The selection of an appropriate strategy depends on the specific properties of the drug and the desired therapeutic outcome.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common experimental challenges encountered when working to improve this compound's bioavailability.

Problem Possible Cause Recommended Solution
Low in vitro dissolution of this compound. Poor aqueous solubility of the crystalline drug.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Amorphous Solid Dispersion: Formulate this compound with a hydrophilic polymer to create an amorphous solid dispersion. 3. Complexation: Investigate the use of cyclodextrins or other complexing agents to form inclusion complexes with enhanced solubility.
Precipitation of this compound in the gastrointestinal tract. The drug dissolves in the acidic environment of the stomach but precipitates in the more neutral pH of the intestine.1. Supersaturating Formulations: Develop a supersaturable self-microemulsifying drug delivery system (S-SMEDDS) containing a precipitation inhibitor. 2. pH-Responsive Polymers: Use enteric coatings or pH-responsive polymers in your formulation to protect the drug in the stomach and release it in the intestine.
High variability in in vivo pharmacokinetic data. Inconsistent dissolution and absorption due to factors like food effects or gastrointestinal pH variability.1. Lipid-Based Formulations: Formulate this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to promote more consistent absorption. 2. Standardized Dosing Conditions: Ensure consistent administration protocols in animal studies, particularly with respect to feeding status.
Limited improvement in bioavailability despite enhanced solubility. The drug may have poor permeability across the intestinal epithelium.1. Permeability Enhancers: Investigate the use of safe and effective permeability enhancers in the formulation. 2. In vitro Permeability Assays: Conduct Caco-2 cell permeability assays to assess the intrinsic permeability of this compound and the effect of formulation components.

Experimental Protocols

Preparation of an this compound-Povidone Solid Dispersion

Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Povidone (e.g., PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and Povidone in a 1:4 ratio (w/w).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under vacuum until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried film from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a fine-mesh sieve to ensure particle size uniformity.

  • Store the prepared solid dispersion in a desiccator until further use.

In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the this compound solid dispersion with the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

  • This compound pure drug

  • This compound solid dispersion

  • HPLC system for drug quantification

Methodology:

  • Prepare 900 mL of the desired dissolution medium and maintain it at 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to a specified rate (e.g., 75 rpm).

  • Accurately weigh an amount of pure this compound or its solid dispersion equivalent to a specific dose (e.g., 25 mg) and place it in the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profiles.

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound and a Hypothetical Optimized Formulation.

PropertyThis compound (Pure Drug)This compound Formulation (Example)
Appearance Crystalline PowderAmorphous Powder
Aqueous Solubility (pH 6.8) < 1 µg/mL50 µg/mL
Dissolution Rate (at 30 min) < 10%> 80%
Bioavailability (in rats, relative) 15-fold increase

Note: The data for the "this compound Formulation" is hypothetical and for illustrative purposes to show the expected improvements from the described strategies.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Irtemazole_API This compound (API) Excipient_Screening Excipient Screening Irtemazole_API->Excipient_Screening Formulation_Method Formulation Method (e.g., Solid Dispersion) Excipient_Screening->Formulation_Method Optimized_Formulation Optimized Formulation Formulation_Method->Optimized_Formulation Dissolution_Testing Dissolution Testing Optimized_Formulation->Dissolution_Testing Solubility_Studies Solubility Studies Optimized_Formulation->Solubility_Studies Permeability_Assay Permeability Assay (e.g., Caco-2) Optimized_Formulation->Permeability_Assay Animal_Model Animal Model (e.g., Rats) Dissolution_Testing->Animal_Model Permeability_Assay->Animal_Model Pharmacokinetic_Study Pharmacokinetic Study Animal_Model->Pharmacokinetic_Study Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Study->Bioavailability_Assessment

Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Oral_Administration Oral Administration of This compound Formulation Dissolution Dissolution in GI Fluids Oral_Administration->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Systemic_Circulation This compound in Systemic Circulation Absorption->Systemic_Circulation Bioavailability Target_Site Target Site of Action (e.g., Kidneys) Systemic_Circulation->Target_Site Therapeutic_Effect Uricosuric Effect Target_Site->Therapeutic_Effect

References

Irtemazole stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Irtemazole Stability Technical Support Center

Disclaimer: Specific stability data for this compound is not extensively available in public literature. This guide provides a comprehensive framework and general methodologies for researchers to establish a stability profile for this compound or similar compounds, based on established pharmaceutical stability testing guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the stability of a new compound like this compound?

The initial step is to perform forced degradation (or stress testing) studies.[1][2] These studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[2][3][4][5][6] The primary goals of forced degradation are to:

  • Identify potential degradation products.[2]

  • Understand the degradation pathways.[2]

  • Establish the intrinsic stability of the molecule.[2]

  • Develop and validate a stability-indicating analytical method, which is crucial for monitoring the drug's stability over time.[1][2]

Q2: How do I choose the right analytical method for a stability study?

A stability-indicating method (SIM) is essential. This is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, excipients, and any other potential impurities.[7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[8][9] The method must be validated to prove its specificity, accuracy, precision, and linearity for both the API and its known degradation products.

Q3: What are the typical storage conditions for a formal stability study?

Formal stability studies are guided by the International Council for Harmonisation (ICH) guidelines. The main conditions are:

  • Long-term testing: This study is conducted under the recommended storage conditions for the product's intended climatic zone. For most regions, this is 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[10]

  • Accelerated testing: These studies are performed under exaggerated storage conditions to increase the rate of chemical degradation. A common condition is 40°C ± 2°C with 75% ± 5% RH.[4][10] Data from accelerated studies can be used to predict the shelf-life of the product in a shorter timeframe.[7][11]

  • Intermediate testing: If significant changes occur during accelerated testing, intermediate conditions (e.g., 30°C ± 2°C / 65% ± 5% RH) are used.

Q4: How does pH affect the stability of a compound in solution?

pH is a critical factor in the stability of drugs in solution.[12][13] Degradation is often catalyzed by acidic or basic conditions through hydrolysis.[3][8] Therefore, it is essential to evaluate the stability of this compound across a wide range of pH values (e.g., pH 1 to 13) to identify the pH of maximum stability.[4][5][6] This information is vital for developing stable liquid formulations.

Q5: What is photostability testing and why is it important?

Photostability testing determines if a drug substance or product degrades upon exposure to light.[14][15] According to ICH guideline Q1B, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UV) light.[3][16] A control sample is kept in the dark to differentiate between light-induced and thermal degradation.[17] This testing is crucial for determining if the compound requires light-resistant packaging.[18]

Troubleshooting Guide

This guide focuses on common issues encountered with HPLC, the primary analytical tool for stability studies.

Problem Potential Cause(s) Suggested Solution(s)
Drifting Retention Times 1. Poor column equilibration.2. Mobile phase composition changing (e.g., evaporation of a volatile component).3. Fluctuation in column temperature.4. Pump flow rate instability.1. Increase column equilibration time between injections.2. Prepare fresh mobile phase daily and keep containers covered.3. Use a column oven for consistent temperature control.4. Purge the pump to remove air bubbles; check for leaks and worn pump seals.[19]
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase or detector flow cell.3. Detector lamp nearing the end of its life.4. Mobile phase components are not fully mixed or dissolved.1. Degas the mobile phase thoroughly.2. Flush the system with a strong solvent; use high-purity (HPLC-grade) solvents.[20]3. Replace the detector lamp.4. Ensure mobile phase is well-mixed and all components are fully dissolved.
Peak Tailing or Fronting 1. Column overload (injecting too much sample).2. Chemical interactions with active sites on the column (silanols).3. Incompatibility between the sample solvent and the mobile phase.4. Column degradation.1. Reduce the injection volume or sample concentration.2. Add a competing base (e.g., triethylamine) to the mobile phase or use a more inert column.3. Dissolve the sample in the mobile phase whenever possible.[20]4. Replace the column.
Ghost Peaks (Spurious Peaks) 1. Contamination in the injection system or sample.2. Carryover from a previous injection.3. Impurities in the mobile phase being concentrated on the column.1. Clean the autosampler and injection port.2. Implement a needle wash step and inject a blank solvent run to clean the column.3. Use high-purity solvents and additives.[20]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[3]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with HCl at the same time points.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Sample at the designated time points.[1]

  • Thermal Degradation: Store the solid this compound powder and a solution of the compound at an elevated temperature (e.g., 80°C).[3] Sample at various time points.

  • Photolytic Degradation: Expose the solid powder and a solution to light conditions as specified in ICH Q1B guidelines (see Protocol 2).[3]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[1][3]

Protocol 2: Photostability Study (ICH Q1B)
  • Sample Preparation: Place this compound powder in a chemically inert, transparent container. Prepare a solution in a suitable solvent. Prepare a drug product formulation if applicable.

  • Control Sample: Wrap an identical set of samples in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples (exposed and dark control) in a photostability chamber.

  • Light Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14][16] The light source should be a combination of a cool white fluorescent lamp and a near UV lamp.[14][16]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the results to determine the extent of degradation due to light.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition Duration % Assay of this compound Number of Degradants Major Degradant (% Area)
0.1 M HCl (60°C)24 hours85.2%35.8% (at RRT 0.85)
0.1 M NaOH (60°C)24 hours91.5%23.1% (at RRT 0.72)
3% H₂O₂ (RT)24 hours94.3%12.5% (at RRT 1.15)
Thermal (80°C, solid)48 hours98.1%10.9% (at RRT 0.91)
Photolytic1.2M lux-hr96.7%21.5% (at RRT 1.30)
(Note: Data is hypothetical and for illustrative purposes only.)
Table 2: pH-Dependent Stability of this compound in Solution at 37°C
pH of Buffer Initial Assay (%) Assay after 24 hours (%) Assay after 7 days (%) Half-life (t₁/₂) (days)
2.0100.092.160.55.1
4.0100.098.589.945.8
7.4100.099.294.898.2
9.0100.097.885.332.7
12.0100.089.445.13.2
(Note: Data is hypothetical and for illustrative purposes only.)

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Stock (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base ox Oxidation (H2O2) prep->ox therm Thermal (Heat) prep->therm photo Photolytic (Light/UV) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc path Identify Degradation Products & Pathways hplc->path method Validate Stability- Indicating Method hplc->method G cluster_products This compound This compound (Parent Molecule) DP1 Degradation Product 1 (Hydrolysis Product) This compound->DP1 Acid/Base (Hydrolysis) DP2 Degradation Product 2 (Oxidation Product) This compound->DP2 H2O2 (Oxidation) DP3 Degradation Product 3 (Photolysis Product) This compound->DP3 Light/UV (Photolysis) DP1->DP3 Further Degradation

References

Technical Support Center: Irtenazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Irtenazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Irtenazole.

Troubleshooting Guides & FAQs

This section addresses common challenges that may be encountered during the synthesis of Irtenazole, presented in a question-and-answer format.

1. Synthesis of the Triazolone Intermediate

  • Question: I am seeing low yields during the cyclization reaction to form the triazolone ring. What are the possible causes and solutions?

  • Answer: Low yields in triazolone formation can stem from several factors. Firstly, ensure your starting materials, particularly the hydrazine derivative, are pure and free of moisture, as water can interfere with the reaction. The reaction is also sensitive to temperature; ensure you are maintaining the recommended temperature throughout the process. Incomplete reaction is another common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, a slight increase in temperature or prolonged reaction time may be necessary. Finally, consider the base used for the cyclization. The strength and stoichiometry of the base are critical and may need optimization.

  • Question: I am observing the formation of multiple side products during the synthesis of the triazolone intermediate. How can I minimize these?

  • Answer: Side product formation is often related to the reaction conditions. Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of unwanted byproducts. The choice of solvent can also play a significant role; a solvent in which the desired product is slightly less soluble can sometimes lead to its precipitation, driving the equilibrium towards the desired product and minimizing side reactions. Additionally, the slow, dropwise addition of reagents can help to maintain a low concentration of the reactive species, which can suppress the formation of side products.

2. N-Alkylation of the Triazolone

  • Question: My N-alkylation reaction is producing a mixture of N1 and N2 isomers of the triazole. How can I improve the regioselectivity for the desired N1 isomer?

  • Answer: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge. The ratio of N1 to N2 isomers is influenced by the choice of base, solvent, and alkylating agent.

    • Base: Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like Tetrahydrofuran (THF) have been reported to favor the formation of the N1 isomer, sometimes in ratios as high as 90:10.

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile can also influence the isomer ratio. It is recommended to screen a few different solvents to find the optimal conditions for your specific substrate.

    • Leaving Group: The leaving group on your alkylating agent can also affect the outcome. Alkyl halides (iodides, bromides) are commonly used.

  • Question: The N-alkylation reaction is proceeding very slowly or not at all. What can I do?

  • Answer: If the reaction is sluggish, ensure that your triazolone starting material is sufficiently deprotonated by the base. You may need to use a stronger base or increase the stoichiometry of the base. The reaction temperature can also be increased, but be mindful that this may also lead to an increase in side product formation. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes be beneficial, especially in biphasic reaction systems.

3. Synthesis of the Piperazine Moiety

  • Question: I am having difficulty with the synthesis of the sec-butyl-4-phenyl-piperazine side chain. What are some common issues?

  • Answer: The synthesis of this substituted piperazine can be challenging. Common issues include difficulties in the initial N-arylation of piperazine and subsequent alkylation. For the N-arylation, ensure that your reaction conditions are suitable for the specific aryl halide you are using. For the alkylation step to introduce the sec-butyl group, steric hindrance can be a factor. Using a more reactive alkylating agent or optimizing the reaction temperature and time may be necessary.

4. Final Condensation Step

  • Question: The final condensation reaction between the alkylated triazolone and the piperazine moiety is giving a low yield of Irtenazole. What are the key parameters to optimize?

  • Answer: The final step is a nucleophilic substitution reaction that can be influenced by several factors.

    • Base and Solvent: This reaction is typically carried out in a polar aprotic solvent such as DMF or Dimethyl sulfoxide (DMSO) with an inorganic base like potassium carbonate or sodium hydride. The choice of base and solvent system is critical and may require optimization.

    • Leaving Group: The quality of the leaving group on the triazolone side chain is paramount. A good leaving group, such as a tosylate or mesylate, will facilitate the reaction. Ensure that this group has been installed efficiently in the preceding step.

    • Temperature and Reaction Time: These reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress carefully to avoid decomposition of the product at high temperatures.

5. Purification of Irtenazole

  • Question: I am struggling with the purification of the final Irtenazole product. What are the recommended methods?

  • Answer: Crude Irtenazole will likely contain unreacted starting materials and side products.

    • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final compound. You may need to screen a variety of solvents to find one that provides good recovery and high purity.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.

    • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although this is a more expensive and less scalable option.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from your Irtenazole synthesis experiments. Populating these tables with your experimental results will allow for easy comparison of different reaction conditions and optimization of the synthesis process.

Table 1: N-Alkylation Regioselectivity

EntryBaseSolventTemperature (°C)Time (h)N1:N2 Isomer RatioYield (%)
1K₂CO₃DMF8012
2DBUTHFRT24
3NaHDMF0 to RT6

Table 2: Final Condensation Reaction Yield

EntryBaseSolventLeaving GroupTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF-OTs10024
2NaHDMSO-OMs8018
3Cs₂CO₃Acetonitrile-Br9020

Experimental Protocols

Representative Protocol for the N-Alkylation of 2,4-dihydro-4-(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-2-(sec-butyl)-3H-1,2,4-triazol-3-one

This is a representative protocol based on the synthesis of structurally similar compounds and should be adapted and optimized for your specific experimental setup.

  • Materials:

    • 2,4-dihydro-4-(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-2-(sec-butyl)-3H-1,2,4-triazol-3-one (1.0 eq)

    • 1-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (or a suitable precursor with a good leaving group) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the triazolone starting material and anhydrous DMF.

    • Stir the solution until the starting material is fully dissolved.

    • Add anhydrous potassium carbonate to the solution.

    • To this suspension, add the alkylating agent dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Inferred Synthetic Workflow for Irtenazole

Irtenazole_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_end Final Product & Purification Triazolone_Precursor Triazolone Precursor Triazolone_Formation 1. Triazolone Formation Triazolone_Precursor->Triazolone_Formation Piperazine_Precursor Piperazine Precursor Piperazine_Synthesis 2. Piperazine Moiety Synthesis Piperazine_Precursor->Piperazine_Synthesis Side_Chain_Precursor Side Chain Precursor N_Alkylation 3. N-Alkylation of Triazolone Side_Chain_Precursor->N_Alkylation Triazolone_Formation->N_Alkylation Final_Condensation 4. Final Condensation Piperazine_Synthesis->Final_Condensation N_Alkylation->Final_Condensation Crude_Irtenazole Crude Irtenazole Final_Condensation->Crude_Irtenazole Purification Purification (Crystallization/Chromatography) Crude_Irtenazole->Purification Pure_Irtenazole Pure Irtenazole Purification->Pure_Irtenazole

Caption: A high-level overview of the inferred synthetic workflow for Irtenazole.

Diagram 2: Troubleshooting Logic for Low Yield in Final Condensation

Low_Yield_Troubleshooting Start Low Yield in Final Condensation Check_Purity Check Purity of Starting Materials? Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Yes Re-run Re-run Reaction Purify_SM->Re-run Optimize_Base Optimize Base/Solvent Check_Conditions->Optimize_Base Base/Solvent Issue Optimize_Temp Optimize Temperature/Time Check_Conditions->Optimize_Temp Temp/Time Issue Check_LG Is the Leaving Group suitable? Check_Conditions->Check_LG Conditions OK Optimize_Base->Re-run Optimize_Temp->Re-run Improve_LG Synthesize Precursor with a Better Leaving Group (e.g., -OTs, -OMs) Check_LG->Improve_LG No Check_LG->Re-run Yes Improve_LG->Re-run

Caption: A logical troubleshooting guide for addressing low yields in the final step.

Optimizing Irtemazole dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Irtemazole in in vivo experiments. This compound is a novel multi-kinase inhibitor designed to target key signaling pathways involved in tumor growth and angiogenesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the "Fictional Kinase 1" (FK1), a critical serine/threonine kinase in the "Hypothetical Signaling Pathway" (HSP). By inhibiting FK1, this compound blocks downstream signaling, leading to decreased cell proliferation. Additionally, this compound inhibits Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key drivers of angiogenesis.[1][2]

Q2: What is a recommended starting dose for this compound in a mouse xenograft model?

A2: For mouse xenograft models, a common starting dose of this compound is 30 mg/kg, administered daily via oral gavage.[3][4] However, the optimal dose can vary depending on the tumor model and should be determined empirically. Dose-response studies have been conducted with doses ranging from 10 mg/kg to 100 mg/kg.[3][5]

Q3: How should I prepare this compound for oral administration?

A3: this compound has low aqueous solubility. A common vehicle for oral gavage is a mixture of Cremophor EL and ethanol (1:1), which is then diluted in water. For detailed preparation steps, please refer to the Experimental Protocols section.[6][7]

Q4: What are the expected pharmacokinetic properties of this compound in mice?

A4: In mice, orally administered this compound is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[8] It has a half-life of about 25-48 hours.[9] Bioavailability is approximately 38-49% and can be affected by food intake.[1][8]

Q5: How can I monitor the efficacy of this compound treatment in vivo?

A5: Treatment efficacy can be monitored by measuring tumor volume over time.[10] Additionally, target engagement can be assessed by analyzing the phosphorylation status of downstream HSP components in tumor lysates via western blotting. Immunohistochemical analysis of biomarkers for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) in tumor tissue can also provide valuable insights.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor tumor growth inhibition - Sub-optimal dosage- Drug resistance- Improper drug formulation/administration- Perform a dose-escalation study to find the maximally tolerated and effective dose.- Investigate potential resistance mechanisms, such as mutations in FK1 or upregulation of alternative signaling pathways.[11]- Ensure proper preparation and administration of the this compound formulation.
Significant weight loss or signs of toxicity in animals - Dose is too high- Off-target effects- Reduce the dose or the frequency of administration.[12]- Monitor animals closely for common side effects such as diarrhea, hand-foot skin reaction, and hypertension.[2][11]
This compound precipitates out of solution during administration - Poor solubility- Incorrect vehicle preparation- Prepare the formulation fresh before each use.[6]- Ensure the Cremophor EL/ethanol mixture is properly prepared and heated as described in the protocol.[6]
Variability in tumor response between animals - Inconsistent drug administration- Biological variability of the tumor model- Ensure accurate and consistent oral gavage technique.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vivo Dosage of this compound in Mouse Xenograft Models

Dosage (mg/kg/day) Tumor Model Efficacy Reference
10Hepatocellular CarcinomaDose-dependent inhibition[3]
25Hepatocellular Carcinoma49.3% tumor growth inhibition[13]
30Hepatocellular CarcinomaSignificant tumor growth inhibition[4]
40Anaplastic Thyroid Carcinoma63% tumor growth inhibition[7]
50Hepatocellular CarcinomaSignificant tumor growth inhibition[3]
60Anaplastic Thyroid CarcinomaImproved survival[7]
80Anaplastic Thyroid Carcinoma93% tumor growth inhibition[7]
100Hepatocellular CarcinomaDose-dependent inhibition[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Reference
Bioavailability38-49%[1][8]
Tmax (Time to peak concentration)~3 hours[8]
Half-life (t1/2)25-48 hours[9]
Protein Binding99.5%[1][14]
MetabolismHepatic (CYP3A4) and glucuronidation (UGT1A9)[1][14][15]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Prepare a stock solution of Cremophor EL and 95% ethanol in a 1:1 ratio.

  • Warm the Cremophor EL/ethanol solution to 60°C.

  • Dissolve the required amount of this compound powder in the warmed vehicle to achieve the desired stock concentration (e.g., 25-40 mg/mL).[6]

  • Vortex the solution at high speed and maintain it at 60°C until the this compound is completely dissolved (this may take up to 20 minutes).[6]

  • For administration, dilute the stock solution with sterile water to the final desired concentration. Note that this compound may precipitate from the diluted solution after 1-2 hours, so it is crucial to prepare it fresh before each dosing.[6]

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control daily via oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).

  • Monitor animal body weight and overall health status regularly.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Irtemazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR FK1 Fictional Kinase 1 (FK1) VEGFR->FK1 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->FK1 PDGFR->Angiogenesis DownstreamKinase Downstream Kinase FK1->DownstreamKinase Proliferation Cell Proliferation DownstreamKinase->Proliferation This compound This compound This compound->VEGFR This compound->PDGFR This compound->FK1

Caption: this compound inhibits FK1, VEGFR, and PDGFR signaling.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision Euthanasia->Tumor_Excision Analysis Western Blot & Immunohistochemistry Tumor_Excision->Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Irtemazole. Given that this compound is a discontinued compound with limited publicly available data on its molecular targets, this guide focuses on establishing a comprehensive strategy for identifying and validating its off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a benzimidazole derivative that was initially developed by Janssen LP but has since been discontinued.[1][2] Its primary reported pharmacological effect is uricosuric, meaning it increases the renal excretion of uric acid.[2] The specific molecular mechanism and the full spectrum of its biological targets are not well-characterized in public literature.

Q2: Why is it critical to investigate the off-target effects of a compound like this compound?

A2: Investigating off-target effects is crucial for several reasons. Unidentified interactions can lead to misinterpretation of experimental results, unexpected toxicity, or side effects.[3] For a compound being repurposed or re-examined, a thorough off-target profile is essential to understand its mechanism of action and ensure its safety and selectivity.

Q3: What is a recommended general strategy to identify potential off-target effects of this compound?

A3: A multi-pronged approach is recommended, starting with broad, cost-effective methods and progressing to more specific, validation-focused assays. A typical workflow would include:

  • In Silico Analysis: Use computational models based on the structure of this compound to predict potential binding partners.[4]

  • Broad In Vitro Screening: Screen this compound against a large panel of kinases and other enzyme classes to identify potential interactions.[5]

  • Cell-Based Target Engagement: Confirm whether this compound interacts with the predicted targets in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[6]

  • Unbiased Proteome-Wide Analysis: Employ chemical proteomics to identify interacting proteins in an unbiased manner.[7][8]

Q4: How can I distinguish between direct and indirect off-target effects?

A4: Differentiating between direct binding events and indirect downstream effects is a key challenge.

  • Direct Engagement Assays: Techniques like CETSA, affinity purification-mass spectrometry, and in vitro binding assays (e.g., using purified proteins) can confirm direct physical interaction.[6][9]

  • Time-Course Experiments: Analyzing cellular responses at different time points after treatment can help distinguish immediate, direct effects from later, indirect consequences.

  • Target Knockdown/Knockout: Using siRNA or CRISPR to deplete a suspected direct target should abolish the downstream indirect effects if the hypothesis is correct.

Troubleshooting Guides

Issue: My in silico predictions for this compound's off-targets are not reproducible in vitro.

  • Question: Why do my computational predictions not match my experimental results?

    • Answer: Computational models are predictive and based on existing data and algorithms; they may not perfectly capture the complex biological reality.[4] The chemical space and protein structures used for training the model may not be fully representative. It is crucial to use these predictions as a guide for experimental work rather than a definitive list of targets.

  • Question: What can I do to improve the correlation between in silico and in vitro results?

    • Answer:

      • Use multiple prediction algorithms to see if there is a consensus.[10]

      • Ensure the experimental assay conditions (e.g., ATP concentration in kinase assays) are relevant to the physiological context, as this can significantly impact inhibitor potency.[11]

      • Validate the purity and identity of your this compound sample, as impurities could lead to misleading results.

Issue: I am seeing high variability in my kinase screening results for this compound.

  • Question: What are the common causes of variability in kinase assays?

    • Answer: Variability can stem from several factors including reagent purity (especially ATP), enzyme activity, DMSO concentration, and compound interference with the assay signal (e.g., fluorescence).[12]

  • Question: How can I troubleshoot and reduce the variability?

    • Answer:

      • Run appropriate controls: Always include a positive control inhibitor for each kinase and a DMSO-only (vehicle) control.

      • Check for assay interference: Run a counterscreen without the kinase to see if this compound itself affects the detection reagents.

      • Optimize DMSO concentration: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the kinases being tested.[12]

      • Confirm enzyme activity: Ensure the kinase stocks are properly stored and have consistent activity.

Issue: My proteomics data shows many protein abundance changes, how do I identify direct targets of this compound?

  • Question: How do I filter my proteomics hit list to find the most likely direct targets?

    • Answer: Interpreting large proteomics datasets requires careful filtering and orthogonal validation.[13][14]

      • Magnitude and Significance: Prioritize proteins with the most significant and largest magnitude changes in thermal stability (for CETSA) or abundance (for affinity pull-downs).

      • Orthogonal Validation: Select top candidates for validation with a different method, such as an in vitro binding assay or western blot after a cellular thermal shift assay.[6]

      • Pathway Analysis: Use bioinformatics tools to see if the identified proteins cluster in specific signaling pathways. This can provide clues about the compound's mechanism of action, even if some hits are indirect.

Data Presentation

Below are example tables summarizing the kind of quantitative data you might generate during an off-target investigation of this compound.

Table 1: Example Data from an In Vitro Kinase Screening Panel this compound screened at 10 µM against a panel of 96 kinases.

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A95%0.5
Kinase B88%1.2
Kinase C55%9.8
Kinase D12%> 50
Kinase E5%> 50

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) Validation of top kinase hits from the in vitro screen in a cellular context.

Protein TargetΔTm with 10 µM this compound (°C)p-value
Kinase A+4.2< 0.001
Kinase B+3.5< 0.005
Kinase C+0.3> 0.05 (n.s.)
Control Protein-0.1> 0.05 (n.s.)

Mandatory Visualization

Off_Target_Investigation_Workflow Workflow for this compound Off-Target Investigation cluster_1 Hit Validation in Cells cluster_2 Unbiased Target Identification cluster_3 Mechanism of Action Studies A In Silico Prediction (this compound Structure) C Cellular Thermal Shift Assay (CETSA) for Top Hits A->C B Broad Kinase Panel Screening (In Vitro) B->C E Validate Direct Targets (e.g., In Vitro Binding Assay) C->E F Cellular Phenotypic Assays (e.g., Downstream Signaling) C->F D Chemical Proteomics (e.g., Affinity Purification-MS) D->E E->F

Caption: A logical workflow for investigating potential off-target effects.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound This compound This compound KinaseA Off-Target: Kinase A This compound->KinaseA Inhibition Substrate Substrate Protein KinaseA->Substrate Phosphorylation pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Activation Gene Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: A hypothetical signaling pathway affected by an off-target interaction.

CETSA_Workflow Experimental Workflow for Cellular Thermal Shift Assay (CETSA) A 1. Treat intact cells with this compound or Vehicle B 2. Heat cell aliquots to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot protein abundance vs. temperature D->E F 6. Compare melting curves to determine thermal shift (ΔTm) E->F

Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol describes a general method for screening this compound against a panel of protein kinases.[15][16]

Objective: To identify potential kinase targets of this compound by measuring its effect on their enzymatic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)[17]

  • ATP solution (radiolabeled or for use with luminescence-based detection)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

  • Multimode plate reader

Methodology:

  • Compound Preparation: Prepare a dilution series of this compound in a 384-well plate. Also, prepare wells with a positive control inhibitor and a DMSO vehicle control.

  • Kinase Reaction: a. To each well, add the kinase reaction buffer. b. Add the specific recombinant kinase and its corresponding peptide substrate to the appropriate wells. c. Add the diluted this compound, control inhibitor, or DMSO to the wells. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for each kinase if known, or at a standard concentration (e.g., 10 µM).[17]

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.[17]

  • Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11] b. Read the luminescence on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for this compound at each concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. b. For kinases showing significant inhibition, plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to validate the engagement of this compound with a potential target protein within intact cells.[3][6]

Objective: To confirm that this compound binds to a target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound stock solution

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Apparatus for protein quantification (e.g., Western blot equipment, antibodies for the target protein and a loading control)

Methodology:

  • Cell Treatment: a. Culture cells to ~80% confluency. b. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle for 1-3 hours in the incubator.[18]

  • Heating Step: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension from each treatment group into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 3°C increments, plus a room temperature control). c. Heat the aliquots in a thermal cycler for 3 minutes at the specified temperatures, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation: a. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: a. Collect the supernatant (soluble fraction) from each sample. b. Analyze the amount of the soluble target protein at each temperature point using Western blotting. Use a loading control (e.g., GAPDH, which should not be affected by the treatment) to normalize the data.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment condition (this compound and DMSO), plot the normalized intensity of the soluble target protein as a function of temperature. c. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. d. A positive shift in the Tm (ΔTm) in the this compound-treated samples compared to the DMSO control indicates target engagement.[3]

References

Irtemazole Clinical Trial Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the discontinuation of the clinical trials for irtemazole, a compound developed by Janssen LP. While a definitive public statement detailing the precise reasons for the cessation of its development is not available, this document provides a summary of the available information and outlines common factors leading to clinical trial discontinuation for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What was the intended therapeutic area for this compound?

A1: this compound was investigated for its potential uricosuric effect, suggesting its development was likely aimed at managing conditions associated with high uric acid levels, such as gout.

Q2: Why were the clinical trials for this compound discontinued?

A2: The specific reasons for the discontinuation of this compound's clinical development have not been publicly disclosed by Janssen LP. The global development status of this compound is listed as "Discontinued." It is common in the pharmaceutical industry for clinical trials to be terminated for a variety of reasons that are not always made public.

Q3: What are some common reasons for the discontinuation of clinical trials for investigational drugs like this compound?

A3: Clinical trials can be discontinued for several reasons, including but not limited to:

  • Safety Concerns: The emergence of unexpected or severe adverse events (AEs) in trial participants.

  • Lack of Efficacy: The investigational drug does not demonstrate the intended therapeutic effect compared to a placebo or the standard of care.

  • Strategic Business Decisions: The developing company may shift its research and development focus to other therapeutic areas or more promising drug candidates.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The drug may not be absorbed, distributed, metabolized, or excreted in the body in a way that is conducive to effective and safe treatment.

  • Recruitment Challenges: Difficulty in enrolling a sufficient number of eligible participants to conduct a statistically significant study.

Potential Unobserved Adverse Events in Azole Antifungals

This compound belongs to the azole class of compounds. While specific adverse event data for this compound is not publicly available, it is useful for researchers to be aware of the known class-effects of azole antifungals, as these could have been potential areas of concern during its clinical development.

System Organ ClassPotential Adverse Events Associated with Azole Antifungals
Hepatobiliary Elevated liver enzymes, hepatotoxicity
Cardiovascular QTc prolongation, arrhythmias
Endocrine Adrenal insufficiency, gynecomastia
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain
Nervous System Headache, dizziness, peripheral neuropathy
Dermatological Rash, pruritus

This table represents general class-effects and not specific data from this compound clinical trials.

Experimental Protocols: A General Framework

While the specific protocols for the this compound clinical trials are not public, a general methodology for a Phase I clinical trial assessing the safety and pharmacokinetics of a new uricosuric agent would typically involve the following:

Phase I Clinical Trial Protocol Outline

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.

  • Participant Population: Healthy male and/or female volunteers.

  • Key Assessments:

    • Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

    • Pharmacokinetics (PK): Collection of blood and urine samples at predefined time points to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

    • Pharmacodynamics (PD): Measurement of serum and urinary uric acid levels to assess the uricosuric effect of the drug.

Logical Workflow for Clinical Trial Discontinuation Decision

The decision to discontinue a clinical trial is a complex process involving multiple stakeholders and data review points. The following diagram illustrates a generalized logical workflow that could lead to such a decision.

G cluster_0 Clinical Trial Execution cluster_1 Data Review & Decision cluster_2 Outcome Data Collection Data Collection Interim Analysis Interim Analysis Data Collection->Interim Analysis Safety Monitoring Board Safety Monitoring Board Interim Analysis->Safety Monitoring Board Efficacy Assessment Efficacy Assessment Interim Analysis->Efficacy Assessment Benefit-Risk Analysis Benefit-Risk Analysis Safety Monitoring Board->Benefit-Risk Analysis Efficacy Assessment->Benefit-Risk Analysis Go/No-Go Decision Go/No-Go Decision Benefit-Risk Analysis->Go/No-Go Decision Continue Trial Continue Trial Go/No-Go Decision->Continue Trial Favorable Discontinue Trial Discontinue Trial Go/No-Go Decision->Discontinue Trial Unfavorable

Caption: Generalized workflow for a clinical trial go/no-go decision.

How to improve the yield of Irtemazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Irtemazole. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the three main stages of a plausible synthetic route to this compound.

Synthetic Pathway Overview:

A plausible three-step synthesis for this compound is outlined below:

  • Step 1: Synthesis of 2-methyl-1H-benzimidazole-6-carbaldehyde (Intermediate 1) via condensation of 3,4-diaminobenzaldehyde with acetic acid.

  • Step 2: Synthesis of 6-(hydroxyphenylmethyl)-2-methyl-1H-benzimidazole (Intermediate 2) via a Grignard reaction of Intermediate 1 with phenylmagnesium bromide.

  • Step 3: Synthesis of this compound via N-alkylation of imidazole with Intermediate 2, likely through a Mitsunobu reaction.

Diagram of the Proposed this compound Synthesis Workflow:

This compound Synthesis Workflow cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: N-Alkylation 3,4-diaminobenzaldehyde 3,4-diaminobenzaldehyde Intermediate 1 2-methyl-1H-benzimidazole-6-carbaldehyde 3,4-diaminobenzaldehyde->Intermediate 1 Condensation Acetic Acid Acetic Acid Acetic Acid->Intermediate 1 Intermediate 2 6-(hydroxyphenylmethyl)-2-methyl-1H-benzimidazole Intermediate 1->Intermediate 2 Nucleophilic Addition Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Intermediate 2 This compound 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole Intermediate 2->this compound Mitsunobu Reaction Imidazole Imidazole Imidazole->this compound

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 2-methyl-1H-benzimidazole-6-carbaldehyde (Intermediate 1)
Question Answer
Why is the yield of Intermediate 1 consistently low? Several factors can contribute to low yields in the condensation of o-phenylenediamines with carboxylic acids. Incomplete reaction is a common issue. Ensure the reaction is heated sufficiently (e.g., reflux in 4N HCl or a high-boiling solvent like DMF) for an adequate duration.[1][2][3] Side reactions , such as the formation of N-acetylated starting material or other byproducts, can occur.[4] Purity of the starting material , 3,4-diaminobenzaldehyde, is crucial; impurities can interfere with the cyclization. Consider recrystallizing the starting material if its purity is questionable. Sub-optimal work-up procedures can also lead to product loss. Ensure complete precipitation of the product by adjusting the pH carefully during neutralization.
How can I minimize the formation of colored impurities? Colored impurities often arise from oxidation of the diamine starting material or the benzimidazole product. To mitigate this: • Use high-purity starting materials.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. • Consider adding a reducing agent , such as sodium metabisulfite, during the work-up to minimize colored byproducts. • Purify the crude product by column chromatography or recrystallization.[5]
What is the best method for purifying Intermediate 1? Column chromatography on silica gel is a highly effective method for purifying benzimidazole derivatives.[1][5] A solvent system of ethyl acetate and n-hexane is often a good starting point for elution.[5] Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can also be employed to obtain highly pure product. The choice of solvent will depend on the solubility of your specific compound and impurities.
Step 2: Synthesis of 6-(hydroxyphenylmethyl)-2-methyl-1H-benzimidazole (Intermediate 2)
Question Answer
My Grignard reaction is not initiating. What should I do? The formation of the Grignard reagent (phenylmagnesium bromide) is sensitive to moisture and air. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon).[6][7] The magnesium turnings should be fresh and shiny; if they are dull, they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] The solvent (e.g., anhydrous diethyl ether or THF) must be strictly anhydrous.[6]
The yield of the alcohol (Intermediate 2) is low, and I am recovering a lot of starting material (Intermediate 1). Why? This suggests that the Grignard reagent is not reacting efficiently with the aldehyde. Insufficient Grignard reagent could be a cause; consider using a slight excess (1.1-1.5 equivalents). Steric hindrance around the aldehyde group of Intermediate 1 might slow down the reaction.[8] Increasing the reaction time or temperature may improve the conversion. Side reactions of the Grignard reagent are also possible. The benzimidazole N-H is acidic and will be deprotonated by the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the benzimidazole and the second to react with the aldehyde. Alternatively, the N-H can be protected prior to the Grignard reaction.
I am observing the formation of a significant amount of biphenyl as a byproduct. How can I prevent this? Biphenyl is formed from the coupling of the Grignard reagent with unreacted bromobenzene.[9] This is often favored by higher reaction temperatures during the formation of the Grignard reagent. Ensure the addition of bromobenzene to the magnesium turnings is done slowly to maintain a gentle reflux and avoid overheating.[9] Using a slight excess of magnesium can also help to ensure all the bromobenzene is converted to the Grignard reagent.
Step 3: Synthesis of this compound
Question Answer
The Mitsunobu reaction to form this compound is giving a low yield. What are the critical parameters to optimize? The Mitsunobu reaction is sensitive to several factors. Reagent purity is paramount; triphenylphosphine (PPh3) should be pure, and the azodicarboxylate (DEAD or DIAD) should be fresh.[10][11][12] The pKa of the nucleophile (imidazole) is important; a pKa of around 7 for imidazole is suitable for this reaction.[13] Solvent choice can influence the reaction rate and yield; THF is a common and effective solvent.[11] Reaction temperature is also critical; the reaction is typically started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature.[11] Slow addition of the azodicarboxylate to the reaction mixture is often crucial to prevent the formation of byproducts.[12]
How can I effectively remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts? These byproducts can be challenging to remove. Column chromatography is the most common and effective method for purification.[12] Recrystallization can sometimes be used if the product is a solid and has significantly different solubility from the byproducts. Washing the organic extract with a dilute acid solution can help to remove some of the basic impurities, but triphenylphosphine oxide is neutral and will remain.
Are there alternative methods for the N-alkylation of imidazole with Intermediate 2? Yes, if the Mitsunobu reaction proves problematic, other methods for activating the benzylic alcohol of Intermediate 2 for nucleophilic substitution can be considered.[14][15][16] One common approach is to convert the alcohol to a good leaving group , such as a tosylate or a halide (e.g., by reacting with tosyl chloride or thionyl chloride), followed by reaction with the sodium salt of imidazole.[15] This two-step approach may offer better overall yields in some cases.

II. Frequently Asked Questions (FAQs)

Question Answer
What is the overall expected yield for the synthesis of this compound? The overall yield will be the product of the yields of the three individual steps. While specific yields for the synthesis of this compound are not widely reported in publicly available literature, typical yields for each type of reaction can provide an estimate. Condensation reactions to form benzimidazoles can range from 50% to over 90%.[1][17] Grignard reactions with aldehydes can also have a wide range of yields, from moderate to high, depending on the substrate and reaction conditions. Mitsunobu reactions can also vary significantly in yield, from moderate to excellent.[11][13] A hypothetical overall yield might be in the range of 20-50%, but this is highly dependent on the optimization of each step.
How can I monitor the progress of each reaction step? Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of all three reaction steps.[5][17] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. It is advisable to use a UV lamp for visualization as the benzimidazole and imidazole rings are UV active.
What are the key safety precautions to take during this synthesis? Grignard reagents are highly reactive and pyrophoric. They must be handled under a dry, inert atmosphere and away from any sources of water or protic solvents.[6] • Azodicarboxylates (DEAD, DIAD) used in the Mitsunobu reaction are potentially explosive and should be handled with care, especially on a large scale.[10] • Solvents such as diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or oil bath, not an open flame. • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Can the order of the synthetic steps be changed? It is generally not advisable to change the order of these steps. The Grignard reaction is incompatible with the acidic N-H of the imidazole ring that would be present if the final step were performed earlier. Therefore, the proposed sequence of forming the benzimidazole core, followed by the Grignard reaction, and finally the N-alkylation of imidazole is the most logical and chemically sound approach.

III. Data on Reaction Conditions and Yields for Analogous Reactions

The following tables summarize quantitative data from the literature for reactions analogous to the steps in the this compound synthesis. This data can be used as a starting point for optimizing your own experimental conditions.

Table 1: Synthesis of 2-Substituted Benzimidazoles

Starting AldehydeCatalyst/ConditionsSolventTime (h)Yield (%)Reference
BenzaldehydeNH4ClCHCl3492[17]
4-Chlorobenzaldehydep-TSOHDMF2-3High[2]
Various aldehydesBoric acidWater0.75Good[5]
BenzaldehydeNoneMicrowave0.0899[5]

Table 2: Grignard Reactions with Aldehydes

AldehydeGrignard ReagentSolventTemperature (°C)Yield (%)Reference
BenzaldehydeEthylmagnesium bromideDiethyl etherReflux~80-90General textbook knowledge
Ketones on four-membered ringsAlkylmagnesium halidesTHF-30 to RTLow (~5%)[7]
BenzophenonePhenylmagnesium bromideDiethyl etherRTNot specified[6][9]

Table 3: Mitsunobu Reaction for N-Alkylation of Imidazoles and Related Heterocycles

AlcoholNucleophileReagentsSolventYield (%)Reference
Secondary benzylic alcoholsEthyl imidazole carboxylatePPh3, DEADTHFGood[18]
Various alcoholsImidazolePPh3, DIADTHFNot specified[11]
Primary alcoholDimethylaminePPh3, DIADTHF80[19]
Secondary alcoholNsNH2PPh3, DEADTHF92[19]

IV. Experimental Protocols for Key Reactions

Detailed experimental protocols for analogous reactions are provided below. These should be adapted for the specific substrates in the this compound synthesis.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles[17]
  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add the desired aldehyde (1 mmol) and ammonium chloride (4 mmol) at room temperature.

  • Continue stirring for the appropriate amount of time (typically 4 hours), monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL).

  • Separate the layers and dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Grignard Reaction with an Aldehyde[6]

Note: This procedure must be carried out under strictly anhydrous conditions.

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of the aryl halide (e.g., bromobenzene, 1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the aryl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the aldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates completion.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Protocol 3: General Procedure for the Mitsunobu Reaction[11]
  • Dissolve the alcohol (1 equivalent), the nucleophile (e.g., imidazole, 1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight, or until TLC indicates completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate it from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

V. Visualization of Logical Relationships

Troubleshooting Workflow for a Synthetic Step:

Troubleshooting Workflow start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature? optimize_time Increase Reaction Time check_conditions->optimize_time Time? optimize_reagents Adjust Reagent Stoichiometry check_conditions->optimize_reagents Reagents? check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Atmosphere? check_workup Review Work-up Procedure optimize_temp->check_workup optimize_time->check_workup optimize_reagents->check_workup check_atmosphere->check_workup optimize_workup Modify Extraction/ Purification check_workup->optimize_workup Losses? success Improved Yield check_workup->success Optimal optimize_workup->success

Caption: A general troubleshooting decision tree for a synthetic reaction step.

References

Validation & Comparative

Irtemazole vs. Benzbromarone: A Comparative Analysis of Uricosuric Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Irtemazole and benzbromarone, two uricosuric agents investigated for their potential in managing hyperuricemia. While direct head-to-head clinical trial data is limited due to the discontinuation of this compound's development, this document synthesizes available preclinical and clinical findings to offer a comprehensive overview of their respective profiles.

Mechanism of Action

This compound is classified as a uricosuric agent, meaning it increases the excretion of uric acid in the urine.[1] While its precise molecular targets have not been extensively documented in available literature, its functional effect is to enhance renal uric acid clearance.[1][2]

Benzbromarone exerts its uricosuric effect by inhibiting several key transporters involved in renal uric acid reabsorption.[3][4] Its primary mechanism involves the potent inhibition of Urate Transporter 1 (URAT1), located in the apical membrane of the proximal tubule.[3] By blocking URAT1, benzbromarone prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion.[3] Additionally, it has been reported to inhibit Organic Anion Transporter 4 (OAT4) and Glucose Transporter 9 (GLUT9), further contributing to its urate-lowering effects.

Pharmacodynamic Profile

Published studies indicate differences in the onset and duration of action between the two compounds. This compound is characterized by a rapid onset of action, with effects on plasma uric acid and renal excretion observed within minutes to an hour of administration.[1][2] However, its duration of action is shorter compared to benzbromarone.[1] Benzbromarone provides a more sustained reduction in serum urate levels.[5]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and benzbromarone in reducing serum uric acid levels. It is important to note that the data for this compound is derived from studies in healthy, normouricemic subjects, while the data for benzbromarone comes from clinical trials involving hyperuricemic patients with gout.

Table 1: Efficacy of this compound in Healthy Volunteers

DoseMaximum Plasma Uric Acid Reduction (%)Time to Maximum Effect (hours)Reference
50 mg (single dose)46.5%6-12[1]
6.25 mg (twice daily for 7 days)20.4%2-3 days (to constant level)[6]
12.5 mg (twice daily for 7 days)22.7%2-3 days (to constant level)[6]
25 mg (twice daily for 7 days)42.0%1-2 days (to constant level)[6]
37.5 mg (twice daily for 7 days)45.7%1-2 days (to constant level)[6]

Table 2: Efficacy of Benzbromarone in Gout Patients

DoseStudy PopulationSerum Uric Acid ReductionPercentage of Patients Reaching Target sUAReference
100 mg/dayGout patients-100% of patients achieved optimal plasma urate levels[7]
100-200 mg/dayGout patients-52% of patients achieved normal uric acid levels[7]
Not specifiedGout patientsReduced by 54% to 63%-[7]
100 mg/dayGout patients-76.1% of men and 66.7% of women achieved sUA < 6 mg/dL[8]
100 mg QDGout patients-0.27 mmol/L change in sUA69% reached sUA < 0.30 mmol/L at 6 months[9]
200 mg QDGout patients-0.35 mmol/L change in sUA-[9]

Safety Profile

A significant factor in the clinical use and development of these compounds is their safety profile.

This compound : In the limited studies conducted in healthy volunteers, no significant side effects were reported.[2][6] However, its development was discontinued, and a comprehensive safety profile from large-scale clinical trials is unavailable.

Benzbromarone : The use of benzbromarone has been associated with a risk of severe hepatotoxicity, which led to its withdrawal from the market in several countries.[3] While some studies suggest the risk may be low, the potential for liver injury remains a major concern and necessitates careful patient monitoring.[3]

Experimental Protocols

To conduct a direct comparative study of this compound and benzbromarone, the following experimental protocols would be essential:

In Vitro Uric Acid Transporter Inhibition Assay

Objective: To determine and compare the inhibitory potency of this compound and benzbromarone on key uric acid transporters (e.g., URAT1, OAT1, OAT3, OAT4, GLUT9, ABCG2).

Methodology:

  • Cell Culture: Stably transfect human embryonic kidney (HEK293) cells to express the specific human uric acid transporter of interest.

  • Uptake Assay:

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of this compound, benzbromarone, or a vehicle control.

    • Initiate the uptake reaction by adding a solution containing a labeled uric acid substrate (e.g., [¹⁴C]uric acid).

    • After a defined incubation period, terminate the reaction by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of the labeled substrate using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound against each transporter to determine their inhibitory potency.

G cluster_0 In Vitro Assay Workflow Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Plating Plating Transfection->Plating Pre-incubation Pre-incubation Plating->Pre-incubation Uptake Reaction Uptake Reaction Pre-incubation->Uptake Reaction Termination & Lysis Termination & Lysis Uptake Reaction->Termination & Lysis Measurement Measurement Termination & Lysis->Measurement Data Analysis Data Analysis Measurement->Data Analysis

In Vitro Uric Acid Transporter Inhibition Assay Workflow
In Vivo Assessment in a Hyperuricemic Animal Model

Objective: To evaluate and compare the in vivo efficacy and duration of action of this compound and benzbromarone in a relevant animal model of hyperuricemia.

Methodology:

  • Model Induction: Induce hyperuricemia in rodents (e.g., mice or rats) by administering a uricase inhibitor (e.g., potassium oxonate) and a purine precursor (e.g., hypoxanthine or adenine).[10]

  • Drug Administration: Administer single or multiple doses of this compound, benzbromarone, or a vehicle control to separate groups of hyperuricemic animals.

  • Sample Collection: Collect blood and urine samples at various time points post-dosing.

  • Biochemical Analysis:

    • Measure serum uric acid concentrations.

    • Measure urinary uric acid and creatinine concentrations to calculate the fractional excretion of uric acid (FEUA).

  • Data Analysis: Compare the changes in serum uric acid levels and FEUA between the different treatment groups to assess the efficacy and duration of action of each compound.

G cluster_1 In Vivo Study Workflow Model Induction Model Induction Grouping Grouping Model Induction->Grouping Drug Administration Drug Administration Grouping->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

In Vivo Evaluation of Uricosuric Agents Workflow

Signaling Pathway

The primary signaling pathway influenced by uricosuric agents like benzbromarone is the renal tubular reabsorption of uric acid.

G cluster_2 Renal Uric Acid Reabsorption Pathway Glomerular Filtration Glomerular Filtration Uric Acid in Filtrate Uric Acid in Filtrate Glomerular Filtration->Uric Acid in Filtrate URAT1 URAT1 Uric Acid in Filtrate->URAT1 Reabsorption Proximal Tubule Cell Proximal Tubule Cell Bloodstream Bloodstream Proximal Tubule Cell->Bloodstream URAT1->Proximal Tubule Cell Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibition

Mechanism of Benzbromarone Action

Conclusion

Based on the available data, both this compound and benzbromarone demonstrate uricosuric properties. This compound appears to have a more rapid but shorter-lived effect, which might be advantageous in certain clinical scenarios, though its development was halted. Benzbromarone is a potent and long-acting uricosuric agent, but its clinical utility is significantly hampered by the risk of hepatotoxicity.

Further research into the precise molecular targets of this compound could provide valuable insights for the development of new uricosuric drugs with improved safety profiles. A direct, controlled comparative study of these two agents would be necessary for a definitive assessment of their relative efficacy and safety, should the development of this compound or similar compounds be revisited.

References

A Tale of Two Uric Acid Lowering Strategies: Irtemazole and Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the distinct mechanisms and clinical data for the uricosuric agent irtemazole and the xanthine oxidase inhibitor allopurinol reveals two fundamentally different approaches to managing hyperuricemia. While allopurinol remains a cornerstone of gout therapy, the development of this compound was discontinued, precluding any direct head-to-head clinical comparisons.

This guide provides a detailed comparison of this compound and allopurinol, focusing on their mechanisms of action, available clinical data, and the experimental protocols used to evaluate them. Due to the discontinuation of this compound's clinical development, no direct comparative studies with allopurinol exist.[1] This report, therefore, synthesizes the available information on each compound to offer a parallel assessment for researchers, scientists, and drug development professionals.

Differing Mechanisms of Action

This compound and allopurinol lower serum uric acid levels through distinct pathways. This compound is a uricosuric agent , meaning it enhances the renal excretion of uric acid.[2] Conversely, allopurinol is a xanthine oxidase inhibitor , which works by blocking the production of uric acid.[3][4][5]

The purine metabolism pathway, culminating in the production of uric acid, is a critical target for hyperuricemia therapy. Allopurinol and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[3][4][5] This inhibition leads to a decrease in the overall production of uric acid in the body.

cluster_purine Purine Metabolism cluster_intervention Pharmacological Intervention Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Inhibits

Mechanism of Action of Allopurinol

In contrast, this compound was developed to act on the kidneys to increase the rate of uric acid excretion from the body.[2] Uricosuric agents typically work by inhibiting the function of urate transporters in the proximal tubules of the kidneys, leading to a net increase in the amount of uric acid cleared from the blood and excreted in the urine.

cluster_renal Renal Uric Acid Handling cluster_intervention Pharmacological Intervention Blood Blood Kidney Tubule Kidney Tubule Blood->Kidney Tubule Filtration Kidney Tubule->Blood Reabsorption Urine Urine Kidney Tubule->Urine Secretion This compound This compound This compound->Kidney Tubule Inhibits Reabsorption

Proposed Mechanism of Action of this compound

Clinical Efficacy and Safety Profiles

Allopurinol:

Allopurinol has been a first-line therapy for gout and hyperuricemia for decades and its efficacy and safety have been extensively studied.[5] Clinical trials have consistently demonstrated that allopurinol effectively lowers serum uric acid levels.[5] The dosage of allopurinol can be adjusted to achieve a target serum urate level, which is typically below 6 mg/dL.

However, allopurinol is associated with a risk of adverse effects, ranging from mild skin rashes to severe and potentially life-threatening hypersensitivity reactions.[3] Allopurinol hypersensitivity syndrome (AHS) is a rare but serious adverse event.[3]

This compound:

The clinical data for this compound is limited due to its discontinued development.[1] Early-phase clinical studies in healthy, normouricemic subjects demonstrated that this compound could produce a dose-dependent decrease in plasma uric acid levels.[2] A study showed that single doses of 12.5 to 50 mg of this compound resulted in a maximal decrease in plasma uric acid of 46.5%.[1] The uricosuric effect was observed to begin within the first hour after administration.[1] Another study with repeated applications showed that doses between 6.25 mg and 37.5 mg administered twice daily for seven days led to an average decrease in plasma uric acid of 20.4% to 45.7%.[2] No side effects were reported in these early studies.[2] However, the therapeutic value of this compound in patients with hyperuricemia and gout was never fully determined.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and allopurinol. It is crucial to note that this data is not from head-to-head trials and the study populations and designs were different.

Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers

DoseMaximum Plasma Uric Acid Reduction (%)Onset of Action
12.5 - 50 mg (single dose)46.5%< 1 hour
6.25 mg (twice daily for 7 days)20.4%N/A
12.5 mg (twice daily for 7 days)22.7%N/A
25 mg (twice daily for 7 days)42.0%N/A
37.5 mg (twice daily for 7 days)45.7%N/A

Source: Gresser et al., 1989; Zöllner et al., 1990[1][2]

Table 2: Efficacy of Allopurinol in Patients with Gout (Representative Data)

Allopurinol DoseMean Serum Uric Acid Reduction (mg/dL)Percentage of Patients Reaching Target sUA (<6 mg/dL)
300 mg/dayVariable, depends on baseline~40-60%
Dose escalation (up to 800 mg/day)Significantly greater than fixed doseUp to 90%

Source: Systematic reviews and meta-analyses of allopurinol clinical trials.[5][6][7]

Experimental Protocols

The evaluation of urate-lowering therapies involves a series of standardized experimental protocols to assess their pharmacokinetics, pharmacodynamics, efficacy, and safety.

Typical Experimental Workflow for a Urate-Lowering Drug:

cluster_preclinical Preclinical cluster_clinical Clinical Trials In vitro assays In vitro Assays (e.g., Xanthine Oxidase Inhibition Assay) Animal models Animal Models of Hyperuricemia In vitro assays->Animal models Phase I Phase I (Healthy Volunteers) - Safety - Pharmacokinetics Animal models->Phase I Phase II Phase II (Patients) - Dose-ranging - Efficacy Phase I->Phase II Phase III Phase III (Large Patient Population) - Confirmatory Efficacy - Safety Phase II->Phase III

Drug Development Workflow

Key Experiments:

  • Xanthine Oxidase Inhibition Assay (for Allopurinol): This in vitro assay measures the ability of a compound to inhibit the activity of the xanthine oxidase enzyme. The assay typically involves incubating the enzyme with its substrate (xanthine or hypoxanthine) in the presence and absence of the inhibitor. The production of uric acid is then quantified spectrophotometrically.

  • Uricosuric Effect Study (for this compound): These studies are typically conducted in humans. Subjects are administered the drug, and serial blood and urine samples are collected over a defined period. Plasma and urinary uric acid concentrations are measured to determine the drug's effect on renal uric acid clearance.

  • Randomized Controlled Trials (RCTs): For efficacy and safety evaluation, RCTs are the gold standard. In the context of hyperuricemia, patients are randomized to receive the investigational drug or a comparator (placebo or an active drug like allopurinol). The primary endpoint is typically the reduction in serum uric acid levels over a specified treatment period. Safety is monitored through the recording of adverse events.

Conclusion

This compound and allopurinol represent two distinct pharmacological approaches to lowering serum uric acid. Allopurinol, a xanthine oxidase inhibitor, has a well-established efficacy and safety profile and remains a primary treatment for gout and hyperuricemia. This compound, a uricosuric agent, showed promise in early clinical studies but its development was ultimately discontinued, preventing a direct comparison with allopurinol. The available data highlights their different mechanisms of action and provides a glimpse into the potential of uricosuric agents. For researchers and drug development professionals, the story of this compound and allopurinol underscores the different strategies available for targeting hyperuricemia and the importance of comprehensive clinical development to establish the comparative efficacy and safety of new therapeutic agents.

References

Validating Irtemazole's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Irtemazole's performance with alternative therapies for hyperuricemia, supported by available experimental data. Due to the discontinued development of this compound, this guide focuses on validating its mechanism as a uricosuric agent by comparing it with the established uricosuric drug, Probenecid, and a standard-of-care alternative, the xanthine oxidase inhibitor Allopurinol.

Executive Summary

This compound is a discontinued uricosuric agent developed for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout. Uricosuric agents act by increasing the renal excretion of uric acid. This guide delves into the mechanism of action of uricosuric agents and compares the efficacy of this compound with Probenecid, another uricosuric, and Allopurinol, which reduces uric acid production. While clinical data for this compound is limited, available studies confirm its uricosuric effect.

Mechanism of Action: Uricosuric Agents vs. Xanthine Oxidase Inhibitors

The primary mechanism for managing hyperuricemia involves either increasing the excretion of uric acid or decreasing its production.

Uricosuric agents , such as this compound and Probenecid, primarily target the urate transporter 1 (URAT1) in the proximal tubules of the kidneys. URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, these drugs block this reabsorption, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid levels.

Xanthine oxidase inhibitors , like Allopurinol, work by blocking the enzyme xanthine oxidase. This enzyme plays a crucial role in the metabolic pathway that converts purines into uric acid. By inhibiting this enzyme, Allopurinol reduces the production of uric acid in the body.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data for this compound comes from early-phase studies with small sample sizes, and direct head-to-head trials with Probenecid and Allopurinol are not available.

Table 1: Clinical Efficacy in Reducing Serum Uric Acid

DrugDrug ClassDosageStudy PopulationMean Reduction in Serum Uric AcidPercentage of Patients Reaching Target sUAReference(s)
This compound Uricosuric50 mg (single dose)Healthy volunteers46.5% (after 6-12 hours)Not Reported[1][2]
Probenecid UricosuricVariesGout patients~30-40%33-37%[3][4]
Allopurinol Xanthine Oxidase Inhibitor100-300 mg/dayGout patientsDose-dependent~40-50% (at 300 mg/day)[5][6]

Table 2: In Vitro Potency

DrugTargetIC50 / KiReference(s)
This compound URAT1Not Publicly Available-
Probenecid URAT1~150 µM[7]
Allopurinol Xanthine OxidaseNot explicitly stated as IC50/Ki, but potent inhibition demonstrated[8][9][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Uric Acid Transport in Renal Proximal Tubule

cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell GLUT9 GLUT9 Transporter Urate_Cell->GLUT9 Urate_Blood Uric Acid GLUT9->Urate_Blood Transport to Blood This compound This compound / Probenecid This compound->URAT1 Inhibition

Caption: Uric acid reabsorption in the renal proximal tubule.

Signaling Pathway of Uric Acid Production

Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XO Inhibition

Caption: Inhibition of uric acid synthesis by Allopurinol.

Experimental Workflow: URAT1 Inhibition Assay

A 1. Culture cells expressing URAT1 (e.g., HEK293-URAT1) B 2. Seed cells in 96-well plates A->B C 3. Pre-incubate cells with This compound or Probenecid B->C D 4. Add radiolabeled or fluorescent uric acid substrate C->D E 5. Incubate to allow uptake D->E F 6. Wash cells to remove extracellular substrate E->F G 7. Lyse cells and measure intracellular radioactivity/fluorescence F->G H 8. Calculate IC50 values G->H

Caption: Workflow for assessing URAT1 inhibitor potency.

Experimental Protocols

URAT1 Inhibition Assay (Cell-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Probenecid) on URAT1-mediated uric acid uptake.

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1).

  • Control HEK293 cells (not expressing URAT1).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Radiolabeled ([¹⁴C]) or fluorescently-labeled uric acid.

  • Test compounds (this compound, Probenecid) at various concentrations.

  • Cell lysis buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture: Culture HEK293-hURAT1 and control cells under standard conditions.

  • Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation: Add the assay buffer containing radiolabeled or fluorescent uric acid to initiate the uptake.

  • Incubation: Incubate the plate for a defined period (e.g., 5-30 minutes) at 37°C to allow for uric acid transport.

  • Uptake Termination and Washing: Stop the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular substrate.

  • Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer. Measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Subtract the non-specific uptake (measured in control cells) from the total uptake in URAT1-expressing cells to determine URAT1-specific uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.[12][13][14]

Xanthine Oxidase Inhibition Assay (In Vitro)

Objective: To determine the inhibitory effect of a test compound (e.g., Allopurinol) on the activity of xanthine oxidase.

Materials:

  • Xanthine oxidase enzyme.

  • Xanthine (substrate).

  • Phosphate buffer (pH 7.5).

  • Test compound (Allopurinol) at various concentrations.

  • Spectrophotometer.

  • 96-well UV-transparent plates.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

  • Enzyme Addition: Add xanthine oxidase solution to the wells and pre-incubate for a short period (e.g., 15 minutes) at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Spectrophotometric Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a defined period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.[15][16][17]

Conclusion

Based on available data, this compound demonstrates a uricosuric effect, consistent with the mechanism of action of URAT1 inhibitors. Its performance in early studies showed a significant reduction in serum uric acid. However, its development was discontinued, and comprehensive comparative data with current standard-of-care treatments like Probenecid and Allopurinol is lacking. Probenecid remains a therapeutic option for patients who are intolerant to or have contraindications for xanthine oxidase inhibitors. Allopurinol is a widely used and effective first-line therapy for the management of hyperuricemia and gout due to its direct inhibition of uric acid production. The provided experimental protocols offer a framework for researchers to validate the mechanism of action of novel uricosuric agents and xanthine oxidase inhibitors.

References

Irtemazole: A Comparative Analysis of a Discontinued Uricosuric Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for Irtemazole, a uricosuric agent whose development was discontinued. Due to the limited publicly available data for this compound, this comparison focuses on its known pharmacodynamic effects in healthy volunteers and contrasts them with the established clinical profiles of currently approved treatments for hyperuricemia and gout: the xanthine oxidase inhibitors allopurinol and febuxostat, and the uricosuric agent probenecid.

Executive Summary

This compound demonstrated a rapid and dose-dependent uricosuric effect in early clinical studies involving healthy individuals. However, comprehensive clinical trial data in patient populations with hyperuricemia and gout are not available in the public domain, and the reasons for its discontinuation by its developer, Janssen LP, remain undisclosed. In contrast, allopurinol, febuxostat, and probenecid have well-documented efficacy and safety profiles from extensive clinical trial programs, including head-to-head comparative studies, and remain mainstays in the management of gout.

This compound: Clinical Data Overview

The available clinical data for this compound is limited to studies in a small number of healthy, normouricemic subjects. These studies primarily assessed the drug's pharmacodynamic effects on plasma uric acid levels and renal uric acid excretion.

Table 1: Summary of this compound Pharmacodynamic Effects in Healthy Volunteers

ParameterResultCitation
Dose Range Studied 12.5 mg to 50 mg[1]
Number of Subjects 6 to 10 healthy males[1][2][3]
Onset of Action Plasma uric acid began to decrease 15-25 minutes post-administration.[3]
Peak Effect Maximal decrease in plasma uric acid (up to 46.5%) observed 8-12 hours post-dose.[1]
Duration of Action The uricosuric effect lasted for 7 to 24 hours.[1]
Dose-Response A dose-related increase in uricosuric effect was observed between 12.5 mg and 37.5 mg.[1]

It is important to note that these data are from healthy volunteers and may not be representative of the drug's effects in patients with hyperuricemia and gout. No significant adverse events were reported in these small studies. The lack of publicly available data from later-phase clinical trials in patient populations makes a direct comparison of efficacy and safety with approved drugs impossible.

Comparator Drugs: Clinical Trial Data Summary

Allopurinol, febuxostat, and probenecid have been extensively studied in large, randomized controlled trials. The following tables summarize key efficacy and safety findings for these established therapies.

Table 2: Efficacy of Allopurinol, Febuxostat, and Probenecid in Lowering Serum Uric Acid (sUA)

DrugKey Efficacy EndpointCitation
Allopurinol Achieved target sUA of <6.0 mg/dL in a significant proportion of patients, though efficacy can be dose-dependent and influenced by renal function.
Febuxostat Demonstrated superior sUA lowering efficacy compared to fixed-dose allopurinol in several large clinical trials.
Probenecid Effective in lowering sUA, particularly in patients who are underexcreters of uric acid. Often used as an add-on therapy.

Table 3: Comparative Efficacy of Febuxostat and Allopurinol (from the CONFIRMS Trial)

Treatment GroupPercentage of Patients Achieving sUA <6.0 mg/dLCitation
Febuxostat 80 mg 67%
Febuxostat 40 mg 45%
Allopurinol 300/200 mg 42%

Experimental Protocols

Detailed experimental protocols for the this compound studies are not fully available. However, the studies in healthy volunteers likely followed a standard design for assessing pharmacodynamics:

  • Study Design: Open-label, dose-escalation studies.

  • Participants: Healthy male volunteers with normal serum uric acid levels.

  • Intervention: Single oral doses of this compound.

  • Measurements: Serial blood and urine samples were collected to measure uric acid concentrations and calculate renal clearance of uric acid.

For the comparator drugs, numerous detailed protocols are available through clinical trial registries and publications. For instance, the CONFIRMS trial for febuxostat was a multicenter, randomized, double-blind, controlled trial in patients with gout and hyperuricemia.

Signaling Pathways and Mechanisms of Action

The management of hyperuricemia primarily involves two mechanisms: reducing the production of uric acid or increasing its excretion.

Uricosuric Agents: Targeting URAT1

This compound, like probenecid, is a uricosuric agent. These drugs act on the kidneys to increase the excretion of uric acid. The primary target for many uricosuric drugs is the urate transporter 1 (URAT1), located in the proximal tubules of the kidneys. By inhibiting URAT1, these drugs prevent the reabsorption of uric acid from the urine back into the bloodstream, thereby promoting its elimination.

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell Uric Acid_lumen Uric Acid in Tubular Lumen URAT1 URAT1 Transporter Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid in Cell URAT1->Uric Acid_cell Uric Acid_blood Uric Acid in Bloodstream Uric Acid_cell->Uric Acid_blood This compound This compound (Uricosuric Agent) This compound->URAT1 Inhibits

Caption: Mechanism of action of uricosuric agents like this compound.

Xanthine Oxidase Inhibitors

Allopurinol and febuxostat belong to a class of drugs called xanthine oxidase inhibitors. They work by blocking the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway that produces uric acid from purines. By inhibiting this enzyme, they reduce the overall production of uric acid in the body.

Xanthine_Oxidase_Pathway Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO XO Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid XO Inhibitors Allopurinol / Febuxostat (XO Inhibitors) Inhibitors->XO Inhibit

Caption: The purine metabolism pathway and the site of action of xanthine oxidase inhibitors.

Conclusion

This compound showed early promise as a rapid-acting uricosuric agent. However, the lack of comprehensive clinical trial data in patient populations and the unknown reasons for its discontinuation prevent a definitive comparison of its efficacy and safety with established therapies for hyperuricemia and gout. For researchers and drug development professionals, the case of this compound underscores the importance of progressing through all phases of clinical development to fully characterize a drug's profile. The established efficacy and safety of allopurinol, febuxostat, and probenecid, supported by a wealth of clinical data, solidify their roles as standard-of-care treatments. Future research into novel uricosuric agents will require robust comparative data to demonstrate a favorable risk-benefit profile against these existing therapies.

References

Irtemazole: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Irtemazole, a discontinued benzimidazole derivative, has demonstrated notable uricosuric effects in vivo. This guide provides a comparative analysis of this compound's properties against two established uricosuric agents, Probenecid and Benzbromarone. The focus is on their in vitro and in vivo effects, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in pharmacology and drug development.

In Vivo Uricosuric Effects: A Comparative Summary

Clinical studies on this compound have quantified its ability to lower plasma uric acid levels and enhance renal uric acid excretion. The following table summarizes the key in vivo pharmacodynamic parameters of this compound in comparison to Probenecid and Benzbromarone.

ParameterThis compoundProbenecidBenzbromarone
Dosage Range 6.25 - 50 mg500 - 2000 mg/day80 - 120 mg/day
Peak Plasma Uric Acid Reduction 46.5% (at 50 mg)[1]Dose-dependentUp to 50%[2]
Time to Onset of Action 15 - 25 minutes[3]Slower than this compound[4]Slower than this compound[4]
Duration of Action 7 - 24 hours[1]Longer than this compound[4]Longer than this compound[4]
Maximal Uric Acid Clearance 78.4 ml/min (at 50 mg)[3]N/AN/A
D50 (dose for half-maximal effect) 24.7 mg (average)[1]N/AN/A

In Vitro Effects: A Mechanistic Overview

DrugIn Vitro EffectTarget
This compound Presumed URAT1 inhibition (based on in vivo data)URAT1 (presumed)
Probenecid Inhibition of uric acid transportURAT1
Benzbromarone Potent inhibition of uric acid transportURAT1

It is important to note that some benzimidazole compounds have been investigated for other in vitro activities, such as inhibition of sirtuins and α-glucosidase, or as anticancer agents by targeting topoisomerase.[2][5][6] However, these effects have not been specifically reported for this compound.

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

uricosuric_mechanism cluster_proximal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_Cell Uric Acid (intracellular) URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in urine) UricAcid_Lumen->URAT1 Reabsorption Blood Bloodstream UricAcid_Cell->Blood Transport to blood This compound This compound / Probenecid / Benzbromarone This compound->URAT1 Inhibition in_vitro_workflow cluster_protocol In Vitro URAT1 Inhibition Assay A Seed HEK293 cells stably expressing hURAT1 B Pre-incubate cells with test compound (e.g., this compound) A->B C Add radiolabeled or fluorescent uric acid B->C D Incubate to allow uric acid uptake C->D E Wash cells to remove extracellular uric acid D->E F Lyse cells and measure intracellular uric acid E->F G Calculate % inhibition compared to control F->G in_vivo_workflow cluster_protocol In Vivo Uricosuric Effect Assessment in Rats A Induce hyperuricemia in rats (e.g., with potassium oxonate) B Administer test compound (e.g., this compound) A->B C Collect blood and urine samples at timed intervals B->C D Measure uric acid concentration in serum and urine C->D E Calculate changes in plasma uric acid and renal clearance D->E

References

Safety Operating Guide

Navigating the Safe Handling of Irtemazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of Irtemazole, based on available data for Itraconazole.

Immediate Safety and Handling Protocols

This compound is presumed to be a potent pharmaceutical compound requiring careful handling to minimize exposure. Based on the hazard profile of Itraconazole, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may have reproductive health implications[1][2][3][4]. Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment Specifications and Use Cases
Hand Protection Wear two pairs of powder-free, disposable gloves. The outer glove should be removed and disposed of immediately after handling the substance. Change gloves regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[5]
Eye and Face Protection Use safety glasses with side shields or goggles to protect against dust and splashes. A face shield should be worn in situations with a high risk of splashing.
Respiratory Protection In situations where dust or aerosols may be generated, a NIOSH-certified N95 or higher-level respirator is recommended. All respirator use should be in accordance with a respiratory protection program.
Protective Clothing Wear a disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. This prevents skin contact with the compound.
Engineering Controls

To further minimize exposure, all handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet[1].

Operational Plans: Step-by-Step Guidance

A clear and logical workflow is essential for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receiving Receive this compound Inspect Inspect Container for Damage Receiving->Inspect Visually check for leaks or spills Store Store in a Secure, Well-Ventilated, Dry Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Workstation in Fume Hood DonPPE->Workstation Weighing Weigh and Prepare Compound Workstation->Weighing Experiment Conduct Experiment Weighing->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE CollectWaste Collect Contaminated Waste DoffPPE->CollectWaste SegregateWaste Segregate as Hazardous Pharmaceutical Waste CollectWaste->SegregateWaste Dispose Dispose According to Institutional and Local Regulations SegregateWaste->Dispose

Caption: A typical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area.

The following diagram illustrates the decision-making process in the event of an emergency.

Start Emergency Event ExposureType Type of Exposure? Start->ExposureType Spill Spill ExposureType->Spill Spill PersonalExposure Personal Exposure ExposureType->PersonalExposure Personal ActionSpill Evacuate Area Don PPE Contain and Clean Spill Dispose of as Hazardous Waste Spill->ActionSpill SkinContact Skin Contact PersonalExposure->SkinContact EyeContact Eye Contact PersonalExposure->EyeContact Inhalation Inhalation PersonalExposure->Inhalation Ingestion Ingestion PersonalExposure->Ingestion ActionSkin Remove Contaminated Clothing Wash with Soap and Water Seek Medical Attention SkinContact->ActionSkin ActionEye Flush Eyes with Water Remove Contact Lenses Seek Immediate Medical Attention EyeContact->ActionEye ActionInhalation Move to Fresh Air Provide Respiratory Support Seek Immediate Medical Attention Inhalation->ActionInhalation ActionIngestion Do Not Induce Vomiting Rinse Mouth, Drink Water Seek Immediate Medical Attention Ingestion->ActionIngestion

Caption: Decision tree for this compound-related emergency procedures.

Disposal Plan

All this compound waste, including contaminated PPE, labware, and the compound itself, must be treated as hazardous pharmaceutical waste.

  • Segregation: Collect all this compound-contaminated waste in clearly labeled, sealed containers separate from other laboratory waste.

  • Labeling: The waste container must be labeled as "Hazardous Pharmaceutical Waste" and include the name of the compound.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, following all institutional, local, and national regulations[1]. Do not dispose of this compound down the drain or in regular trash.

The logical flow for the disposal of this compound waste is as follows:

Start Generate this compound Waste Segregate Segregate Waste at Point of Generation Start->Segregate Containerize Place in a Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in a Designated Hazardous Waste Accumulation Area Containerize->Store Dispose Arrange for Pickup by a Licensed Hazardous Waste Contractor Store->Dispose End Waste Disposed Dispose->End

Caption: Procedural steps for the proper disposal of this compound waste.

Experimental Protocols

Detailed experimental protocols for "this compound" are not available in the public domain. Researchers should develop their own protocols based on the specific requirements of their study, incorporating the safety and handling procedures outlined in this document. When designing experiments, consider the potential for aerosol generation and take appropriate measures to minimize it. All procedures should be documented in a standard operating procedure (SOP) and reviewed by the institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.